3-Amino-5,6-dichloropyrazine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N4O/c6-2-3(7)11-4(8)1(10-2)5(9)12/h(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJFGUNNMAZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743175 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14229-27-7 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its immediate precursors and structurally related analogs to provide a well-rounded technical profile.
Chemical Identity and Properties
This compound is a halogenated heterocyclic compound. While specific experimental data for this molecule is scarce, its chemical properties can be inferred from its close relatives, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid and its methyl ester.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid[1][2] | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3][4] |
| CAS Number | Not Available | 4853-52-5[1][2] | 1458-18-0[3][4] |
| Molecular Formula | C₅H₄Cl₂N₄O | C₅H₃Cl₂N₃O₂[1][2] | C₆H₅Cl₂N₃O₂[3][4] |
| Molecular Weight | 207.02 g/mol | 208.00 g/mol [2] | 222.03 g/mol [4] |
| Appearance | Predicted: Crystalline solid | Pale yellow to brown powder | Red to pale brown to dark brown powder[3] |
| Melting Point | Not Available | Not Available | 227-241 °C[3] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Not Available | Not Available |
| LogP (Computed) | ~1.0-1.5 | 1.0638[2] | 2.1[4] |
| Topological Polar Surface Area (TPSA) | ~100 Ų | 89.1 Ų[2] | 78.1 Ų[4] |
| Storage Conditions | Recommended: 4°C, sealed, away from moisture and light[2] | Room temperature, dry and sealed[2] | Not specified |
Synthesis and Reactivity
A common route to synthesize related compounds like 3-Amino-5,6-dichloropyrazine-2-carbonitrile starts with the chlorination of 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[5] This acid can then be esterified to the methyl ester, which serves as the immediate precursor to the target carboxamide.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Ammonia (aqueous or in a suitable organic solvent like methanol)
-
Anhydrous solvent (e.g., Methanol, THF)
-
Reaction vessel equipped with a stirrer and a reflux condenser
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
Dissolution: Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable anhydrous solvent (e.g., methanol) in a reaction vessel.
-
Amidation: Add a stoichiometric excess of ammonia solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux) to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological activity of this compound, the broader class of 3-aminopyrazine-2-carboxamide derivatives has been the subject of significant investigation in drug discovery.
Derivatives of 3-aminopyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various cancers.[6][7] Inhibition of the FGFR signaling pathway is a validated therapeutic strategy in oncology.
The mechanism of action for these inhibitors typically involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells with FGFR alterations.[6]
Conclusion
This compound is a molecule of interest due to the established biological activities of related pyrazine carboxamides. While direct experimental data is limited, this guide provides a robust, inferred profile of its chemical properties, a plausible synthetic route, and its potential as an inhibitor of key signaling pathways in disease, such as the FGFR pathway in cancer. Further experimental validation is necessary to confirm these predicted characteristics and to fully explore the therapeutic potential of this compound.
References
- 1. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. H27614.06 [thermofisher.com]
- 4. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-5,6-dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 3-Amino-5,6-dichloropyrazine-2-carboxamide. This pyrazine derivative is a subject of interest in medicinal chemistry due to the diverse biological activities associated with the aminopyrazine carboxamide scaffold. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous confirmation of its chemical structure.
Core Compound Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and comparison with structurally related compounds.
| Property | Value | Source |
| CAS Number | 14229-27-7 | [1][2][3] |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][4] |
| Molecular Weight | 207.02 g/mol | [1][4] |
| Predicted Density | 1.7±0.1 g/cm³ | [4] |
| Predicted Boiling Point | 331.9±42.0 °C at 760 mmHg | [4] |
| Predicted Flash Point | 154.5±27.9 °C | [4] |
Spectroscopic and Analytical Data for Structure Confirmation
The definitive identification of this compound relies on a combination of spectroscopic and analytical techniques. The following table summarizes the expected data based on the analysis of structurally similar aminopyrazine carboxamide derivatives found in the literature.[5][6][7][8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic region: No signals expected due to full substitution of the pyrazine ring. Amine protons (NH₂): A broad singlet. Amide protons (CONH₂): Two distinct broad singlets for the non-equivalent protons. |
| ¹³C NMR | Pyrazine ring carbons: Four distinct signals in the aromatic region. Carbonyl carbon (C=O): A signal in the range of 165-170 ppm. |
| IR Spectroscopy | N-H stretching (amine and amide): 3200-3500 cm⁻¹ (multiple bands). C=O stretching (amide): 1650-1680 cm⁻¹. C=N and C=C stretching (pyrazine ring): 1400-1600 cm⁻¹. C-Cl stretching: 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Fragmentation pattern showing loss of NH₂, CONH₂, Cl, and cleavage of the pyrazine ring. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |
| Elemental Analysis | Percentage composition of C, H, N, and Cl consistent with the molecular formula C₅H₄Cl₂N₄O. |
Experimental Protocols
The synthesis and purification of this compound are critical preliminary steps for its structure elucidation. The following are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of the target compound can be achieved through the amidation of its corresponding carboxylic acid or ester precursor.
Method 1: Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
This is a common method for the formation of primary amides from carboxylic acids.
-
Reagents and Solvents: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Dichloromethane (DCM), Ammonia (aqueous or gas).
-
Procedure:
-
Suspend 3-Amino-5,6-dichloropyrazine-2-carboxylic acid in an inert solvent such as dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C and then allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the excess chlorinating agent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an inert solvent like DCM or THF.
-
Bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Ammonolysis of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate
This method involves the direct conversion of the methyl ester to the primary amide.
-
Reagents and Solvents: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, Methanolic ammonia.
-
Procedure:
-
Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed pressure vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic and Analytical Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern. For accurate mass determination, use a high-resolution mass spectrometer (HRMS).
-
Elemental Analysis: Submit a pure sample for elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound.
Given that aminopyrazine derivatives have shown potential as inhibitors of Fibroblast Growth Factor Receptors (FGFR), a simplified signaling pathway is depicted below.[9]
References
- 1. This compound,(CAS# 14229-27-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 3-Amino-5,6-dichloropyrazine-2-carboxamide-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. 14229-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3-Amino-5,6-dichloro-2-pyrazinecarboxamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic (pyrazine)carboxamide Ru( ii ) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00525B [pubs.rsc.org]
- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-5,6-dichloropyrazine-2-carboxamide CAS number information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Amino-5,6-dichloropyrazine-2-carboxamide is limited in publicly available literature. This guide has been compiled by leveraging data from its precursors, 3-amino-5,6-dichloropyrazine-2-carboxylic acid (CAS: 4853-52-5) and methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0), as well as from analogous pyrazine carboxamide derivatives. All experimental protocols and predicted data are based on established chemical principles and related literature.
Core Compound Information
This compound is a halogenated heterocyclic compound. The pyrazine ring is a key scaffold in numerous biologically active molecules. The presence of amino, chloro, and carboxamide functional groups suggests its potential as a versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₄O | Inferred |
| Molecular Weight | 207.01 g/mol | Calculated |
| Appearance | Pale yellow to brown solid (Predicted) | Inferred |
| Melting Point | >200 °C (Predicted) | Inferred from related compounds |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (Predicted) | Inferred from related compounds |
| LogP | 1.5 (Predicted) | Inferred from related compounds |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Precursor Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 4853-52-5 | C₅H₃Cl₂N₃O₂ | 208.00 g/mol [1][2] |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-18-0 | C₆H₅Cl₂N₃O₂ | 222.03 g/mol [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached from either its corresponding carboxylic acid or methyl ester. Below are detailed experimental protocols for these proposed synthetic routes.
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (Route A)
This protocol involves the activation of the carboxylic acid followed by reaction with ammonia.
Materials:
-
3-Amino-5,6-dichloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Aqueous ammonia (28-30%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation (Example with SOCl₂):
-
Suspend 1.0 g of 3-amino-5,6-dichloropyrazine-2-carboxylic acid in 20 mL of anhydrous DCM.
-
Add 2-3 drops of DMF (catalyst).
-
Slowly add 1.5 equivalents of thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in 20 mL of anhydrous DCM and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Experimental Protocol: Ammonolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Route B)
This method involves the direct reaction of the methyl ester with ammonia. A similar procedure has been documented for the synthesis of other pyrazine carboxamides[4].
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Saturated solution of ammonia in methanol
-
Pressure vessel (if heating is required)
Procedure:
-
Reaction Setup:
-
Dissolve 1.0 g of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in 50 mL of a saturated solution of ammonia in methanol in a sealable vessel.
-
Seal the vessel and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be done with caution in a suitable pressure vessel.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC until the starting ester is consumed (this may take several hours to days at room temperature).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Triturate the resulting solid with a small amount of cold diethyl ether or recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Analytical Characterization
The following table summarizes the predicted and expected analytical data for this compound based on the analysis of similar compounds[5][6][7].
| Analytical Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Singlet around 7.5-8.0 ppm (amide -NH₂), Singlet around 6.5-7.0 ppm (aromatic -NH₂) |
| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon (C=O) around 165-170 ppm. Aromatic carbons between 120-160 ppm. |
| FT-IR (KBr pellet, cm⁻¹) | N-H stretching (amide and amine) around 3200-3400 cm⁻¹. C=O stretching (amide) around 1650-1680 cm⁻¹. C-Cl stretching around 600-800 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 208.0, with a characteristic isotopic pattern for two chlorine atoms. |
Potential Applications in Drug Development
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Several studies have reported that 3-amino-pyrazine-2-carboxamide derivatives can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[8][9]. FGFR signaling pathways are often dysregulated in various cancers, making them an attractive target for therapeutic intervention[10]. The pyrazine core can mimic the hinge-binding motif of ATP, a common strategy in kinase inhibitor design.
Caption: Simplified FGFR signaling pathway and the potential point of inhibition.
Antimycobacterial Activity
The pyrazine carboxamide scaffold is a core component of Pyrazinamide, a first-line medication for tuberculosis. Consequently, novel derivatives of pyrazine carboxamides are frequently investigated for their antimycobacterial properties[11][12][13][14][15]. This compound could serve as a starting point for the development of new antitubercular agents.
Conclusion
While direct experimental data on this compound is not extensively documented, its synthesis is feasible from readily available precursors. Its structural similarity to known biologically active molecules, particularly FGFR inhibitors and antimycobacterial agents, makes it a compound of significant interest for further investigation in drug discovery and development programs. The protocols and predicted data herein provide a foundational guide for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]
- 3. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. bendola.com [bendola.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mc.minia.edu.eg [mc.minia.edu.eg]
An In-depth Technical Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and potential applications of 3-Amino-5,6-dichloropyrazine-2-carboxamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of targeted therapies.
Introduction
Pyrazine-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of potent and selective kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making the development of novel FGFR inhibitors a critical area of research.[1][2][3] This guide details a viable synthetic route to the core compound and provides a foundation for the exploration of its derivatives.
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from readily available 2-aminopyrazine. The overall strategy involves the chlorination of the pyrazine ring, followed by the introduction of the amino and carboxamide functionalities. A key intermediate in this proposed pathway is 3-amino-5,6-dichloropyrazine-2-carboxylic acid.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established literature procedures for similar transformations and provide a detailed methodology for the synthesis of the target compound and its key intermediates.
Synthesis of 2-Amino-3,5-dichloropyrazine
This step involves the dichlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS).
Materials:
-
2-Aminopyrazine
-
N-Chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminopyrazine in THF, add NCS portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-amino-3,5-dichloropyrazine.
Synthesis of 2,3-Diamino-5-chloropyrazine
This protocol describes the regioselective amination of 2-amino-3,5-dichloropyrazine.
Materials:
-
2-Amino-3,5-dichloropyrazine
-
25% aqueous ammonium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed microwave vial, heat a mixture of 2-amino-3,5-dichloropyrazine and 25% aqueous ammonium hydroxide solution at 120 °C for 18 hours.
-
After cooling to room temperature, extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Synthesis of 2,3-Diamino-5,6-dichloropyrazine
The final chlorination step to yield the key diamine intermediate.
Materials:
-
2,3-Diamino-5-chloropyrazine
-
1-Chloro-1,2-benziodoxol-3(1H)-one
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2,3-diamino-5-chloropyrazine in anhydrous DMF, add 1-chloro-1,2-benziodoxol-3(1H)-one in one portion with vigorous stirring.
-
Stir the reaction for 2.5 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2,3-diamino-5,6-dichloropyrazine.
Proposed Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
This proposed two-step protocol involves a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis.
Step 1: Sandmeyer Reaction
-
Dissolve 2,3-diamino-5,6-dichloropyrazine in aqueous sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to complete the reaction.
-
Cool the mixture and extract the product, 3-amino-5,6-dichloropyrazine-2-carbonitrile, with an appropriate organic solvent.
-
Purify the crude nitrile by column chromatography.
Step 2: Hydrolysis
-
Reflux the purified 3-amino-5,6-dichloropyrazine-2-carbonitrile in a mixture of concentrated sulfuric acid and water.
-
Monitor the reaction until completion (disappearance of the nitrile).
-
Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[4][5]
Synthesis of this compound
The final amidation step to produce the target compound.
Materials:
-
3-Amino-5,6-dichloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonia (gas or aqueous solution)
Procedure:
-
Gently reflux a suspension of 3-amino-5,6-dichloropyrazine-2-carboxylic acid in thionyl chloride to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at low temperature.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes key quantitative data for the intermediates and the final product based on literature and expected outcomes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| 2-Amino-3,5-dichloropyrazine | C₄H₃Cl₂N₃ | 163.99 | Yellow solid | ~86 | 150-152 |
| 2,3-Diamino-5-chloropyrazine | C₄H₄ClN₅ | 145.56 | Off-white solid | ~67 | 198-200 |
| 2,3-Diamino-5,6-dichloropyrazine | C₄H₃Cl₂N₅ | 179.00 | Yellow solid | ~45-63 | 275-276 |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | C₅H₃Cl₂N₃O₂ | 208.00 | Solid | - | - |
| This compound | C₅H₄Cl₂N₄O | 207.02 | Solid | - | - |
Yields and melting points are based on reported values for similar compounds and may vary depending on experimental conditions.[4][5]
Biological Context and Signaling Pathways
Derivatives of 3-aminopyrazine-2-carboxamide have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations or amplifications of the FGFR genes, is implicated in the pathogenesis of various cancers.
FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
The this compound core can be further functionalized to enhance potency and selectivity for specific FGFR isoforms. The development of such derivatives is a promising strategy for overcoming resistance to existing FGFR inhibitors.[6][7]
Conclusion
This technical guide outlines a comprehensive synthetic approach to this compound, a key scaffold for the development of novel therapeutics. The detailed protocols and compiled data serve as a valuable resource for researchers in the field. The exploration of derivatives based on this core structure holds considerable promise for advancing the landscape of targeted cancer therapy, particularly in the context of FGFR inhibition. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their pharmacological properties.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors[v1] | Preprints.org [preprints.org]
- 4. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid [myskinrecipes.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Hypothetical Case Study of 3-Amino-5,6-dichloropyrazine-2-carboxamide
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action, cellular targets, or signaling pathways of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Therefore, this document serves as an in-depth, hypothetical guide for researchers, scientists, and drug development professionals on the methodologies and workflows that could be employed to determine the mechanism of action of a novel compound, using "this compound" (herein referred to as "Compound X") as an illustrative example.
Introduction to Mechanism of Action (MoA) Studies
The determination of a drug candidate's mechanism of action is a critical step in the drug discovery and development process. A well-defined MoA provides a rational basis for a compound's therapeutic efficacy and potential toxicities. It encompasses the identification of the molecular target(s), the characterization of the downstream cellular effects, and the elucidation of the broader signaling pathways modulated by the compound. A comprehensive MoA study typically involves a multi-pronged approach, integrating biochemical, biophysical, and cell-based assays.
Hypothetical Experimental Workflow for MoA Elucidation
The following diagram outlines a general, high-level workflow for investigating the mechanism of action of Compound X. This workflow begins with initial phenotypic screening and progresses through target identification and validation, culminating in detailed pathway analysis.
Figure 1: A generalized workflow for elucidating the mechanism of action of a novel compound.
Target Identification Methodologies
Identifying the direct molecular target(s) of a novel compound is a pivotal step. A variety of techniques can be employed, with chemical proteomics being a powerful and unbiased approach.
Chemical Proteomics Workflow
The following diagram illustrates a typical workflow for target identification using an affinity-based chemical proteomics approach.
Figure 2: Workflow for affinity-based chemical proteomics.
Hypothetical Signaling Pathway of Compound X
Based on the hypothetical target identification and pathway analysis, let us assume that Compound X is an inhibitor of a hypothetical kinase, "Kinase A," which is a key component of a pro-survival signaling pathway.
Figure 3: Hypothetical signaling pathway inhibited by Compound X.
Quantitative Data Presentation
Following the identification of Kinase A as the putative target, the inhibitory activity of Compound X would be quantified against a panel of related kinases to assess its potency and selectivity.
| Kinase Target | IC50 (nM) |
| Kinase A | 25.3 ± 4.1 |
| Kinase B | 1,245 ± 157 |
| Kinase C | > 10,000 |
| Kinase D | 876 ± 98 |
| Kinase E | > 10,000 |
Table 1: Hypothetical inhibitory activity (IC50) of Compound X against a panel of kinases. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust MoA studies. Below are hypothetical protocols for key experiments mentioned in this guide.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Materials: Recombinant human Kinase A, appropriate peptide substrate, ATP, Compound X, kinase assay buffer (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of Compound X in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 100 nL of the serially diluted Compound X or DMSO (control).
-
Add 2.5 µL of a solution containing the kinase and substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Materials: Cultured cells, PBS, Compound X, lysis buffer, antibodies for western blotting.
-
Procedure:
-
Treat cultured cells with Compound X or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by western blotting using an antibody specific for Kinase A.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
-
Conclusion
While the specific mechanism of action for this compound is not documented in public literature, this guide provides a comprehensive framework for how its MoA could be elucidated. By employing a systematic approach that combines phenotypic screening, target identification, and pathway analysis, researchers can build a robust understanding of a novel compound's biological activity. The use of structured data presentation and clear visualizations of complex biological processes, as illustrated in this hypothetical case study, is paramount for effective communication and interpretation of the findings.
An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,6-dichloropyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine class of molecules. While literature directly pertaining to this specific carboxamide is limited, its core structure is a key pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of its closely related derivatives, including the carboxylic acid, methyl ester, and carbonitrile analogs. Insights from these related compounds offer a valuable framework for understanding the potential of this compound in drug discovery and development.
Chemical and Physical Properties
The properties of this compound can be inferred from its related structures. The core scaffold is characterized by a pyrazine ring substituted with an amino group, two chlorine atoms, and a carboxamide moiety. These functional groups contribute to its unique electronic and steric properties, making it an attractive starting point for chemical synthesis.
Below is a summary of the known properties of its immediate precursors and analogs:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | 222.03 | 1458-18-0 | Intermediate in synthesis.[1] |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | C₅H₃Cl₂N₃O₂ | 208.00 | 4853-52-5 | Serves as a key intermediate in the synthesis of various drugs.[2] TPSA: 89.1, LogP: 1.0638.[3] |
| 3-Amino-5,6-dichloropyrazine-2-carbonitrile | C₅H₂Cl₂N₄ | 189.00 | 14340-28-4 | The nitrile group allows for strong interactions with enzyme active sites.[4] |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C₆H₇ClN₄O₂ | 202.60 | 1458-01-1 | Melting point: 211-215 °C. |
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed from its corresponding carboxylic acid or methyl ester. The general approach involves the amidation of the carboxylic acid or ester functionality.
General Synthetic Pathway
The following diagram illustrates a plausible synthetic route starting from 3-aminopyrazine-2-carboxylic acid.
Caption: Plausible synthetic route for this compound.
Experimental Protocol: Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide (Amidation Example)
A relevant experimental protocol for a similar amidation reaction is the synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide from its corresponding methyl ester.[5]
Materials:
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (2.0 g, 10.0 mmol)
-
Ethylene diamine (13.5 g, 22.6 mmol)
-
Ethanol
Procedure:
-
A mixture of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and ethylene diamine is allowed to stand for 3 days at ambient temperature.[5]
-
The excess amine is evaporated.[5]
-
The residue is crystallized from ethanol to yield 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.[5]
Biological Activities and Therapeutic Potential
Derivatives of 3-aminopyrazine-2-carboxamide have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.
Anticancer Activity
Recent studies have focused on 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[6][7] A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated as novel FGFR inhibitors.[6][7]
One promising compound, 18i , was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[6][7] This compound was shown to block the activation of FGFR and its downstream signaling pathways.[6][7]
FGFR Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of action for FGFR inhibitors based on the 3-aminopyrazine-2-carboxamide scaffold.
Caption: Inhibition of the FGFR signaling pathway by 3-aminopyrazine-2-carboxamide derivatives.
Antimicrobial Activity
Derivatives of 3-aminopyrazine-2-carboxamide have also been investigated for their antimycobacterial properties.[8][9] By modifying the substituents on the pyrazine core and the carboxamide nitrogen, researchers have developed compounds with activity against Mycobacterium tuberculosis.[10] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[10]
The proposed mechanism for some of these derivatives involves the inhibition of mycobacterial enoyl-ACP reductase (InhA).[10]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on 3-aminopyrazine-2-carboxamide derivatives have provided valuable insights for designing more potent and selective inhibitors.
-
FGFR Inhibitors: For FGFR inhibition, the presence of a 3,5-dihydroxyphenyl group attached to the carboxamide nitrogen was found to be crucial for activity.[6] The NH of the linker between the pyrazine core and the phenyl ring also appears to be favorable for activity.[6]
-
Antimycobacterial Agents: The nature of the substituent on the carboxamide nitrogen significantly influences the antimycobacterial activity. Benzyl-substituted derivatives have shown promising results.[10]
Conclusion
While direct experimental data on this compound is scarce, the extensive research on its closely related analogs highlights the significant potential of this chemical scaffold. The pyrazine core, adorned with amino, chloro, and carboxamide functionalities, provides a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising class of compounds.
References
- 1. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Enduring Legacy of Pyrazinecarboxamide: From Serendipitous Discovery to a Cornerstone of Tuberculosis Therapy
An In-depth Technical Guide on the Discovery, History, and Mechanism of Pyrazinecarboxamide Compounds
Introduction
The pyrazinecarboxamide scaffold is a cornerstone in the history of medicinal chemistry, most notably for yielding Pyrazinamide (PZA), an indispensable first-line drug in the treatment of tuberculosis (TB). This technical guide provides a comprehensive overview of the discovery and history of pyrazinecarboxamide compounds, their evolution as therapeutic agents, the elucidation of their unique mechanism of action, and the ongoing development of novel derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and medicinal chemistry.
Early Discovery and Synthesis
The story of pyrazinecarboxamide begins not with a targeted drug discovery program, but with chemical synthesis. Pyrazinamide (2-pyrazinecarboxamide) was first synthesized and patented in 1936 by Dalmer and Walter. However, its profound biological importance would remain unrecognized for over a decade and a half.
The impetus for investigating the antitubercular properties of pyrazine-based compounds came from a serendipitous finding in 1945. Researcher Vital Chorine discovered that nicotinamide, a structurally similar pyridine derivative, exhibited activity against Mycobacterium tuberculosis (M.tb) and could prolong the survival of infected guinea pigs. This finding prompted researchers at Lederle Laboratories and Merck to explore analogous heterocyclic compounds, including pyrazinamide.
Elucidation of Antitubercular Activity: A Paradigm Shift
In 1952, pyrazinamide was demonstrated to have potent activity against TB in mouse models. This discovery was remarkable and nearly missed, as PZA shows no significant activity against M.tb in standard in vitro culture conditions at neutral pH. This paradox was a critical puzzle. Groundbreaking experiments revealed that PZA's activity is highly dependent on an acidic environment (pH ~5.5), mimicking the acidic conditions within the caseous necrotic granulomas where populations of semi-dormant, persistent mycobacteria reside.
This unique characteristic defined PZA as a "sterilizing" drug, capable of eradicating persistent bacteria that other drugs could not reach. Its incorporation into the standard TB treatment regimen was a landmark achievement, enabling the shortening of therapy duration from 9-12 months to a more manageable 6 months, significantly improving patient adherence and treatment outcomes.[1][2][3][4][5]
Mechanism of Action: A Multi-faceted Process
The mechanism of action of pyrazinecarboxamide compounds, particularly PZA, is complex and has been the subject of intense research for decades. It is now understood to be a multi-step process involving prodrug activation and disruption of several key cellular functions.
Prodrug Activation
Pyrazinamide is a prodrug that passively diffuses into the mycobacterial cell.[3] Inside the bacterium, it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[5][6] This conversion is a critical step, and mutations in the pncA gene that inactivate the PZase enzyme are the primary cause of clinical resistance to PZA.[1][6]
Disruption of Cellular Functions
Once formed, pyrazinoic acid is thought to exert its bactericidal effect through several mechanisms:
-
Membrane Disruption and Energy Depletion: In the acidic environment of the granuloma, a portion of the POA is protonated (HPOA). While POA is actively effluxed by the bacterium, the protonated form can readily diffuse back into the cell. This cycle leads to the intracellular accumulation of POA, disrupting membrane potential and interfering with cellular energy production, which is vital for the survival of persistent, non-replicating bacteria.[7][8]
-
Inhibition of Fatty Acid Synthesis: POA has been shown to inhibit the fatty acid synthase I (FAS-I) enzyme.[6][7] This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the unique and robust mycobacterial cell wall.
-
Targeting of Aspartate Decarboxylase (PanD): More recent research has identified a key molecular target of POA: the aspartate decarboxylase enzyme, PanD.[1][6] PanD is essential for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Intriguingly, POA acts not as a simple enzyme inhibitor. Instead, the binding of POA to PanD triggers the degradation of the PanD protein by the ClpC1-ClpP protease.[7][9][10] This novel mechanism, where a drug induces the degradation of its target, represents a new paradigm in antibacterial action.
Quantitative Data Summary
The development and evaluation of pyrazinecarboxamide derivatives involve rigorous testing to quantify their antimycobacterial potency. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of reported MIC values for PZA and various derivatives against M. tuberculosis.
| Compound Name/Number | M. tuberculosis Strain | MIC (µg/mL) | Notes | Reference(s) |
| Pyrazinamide (PZA) | H37Rv & Clinical Strains | 12.5 - 50 | Activity is pH-dependent (tested at pH 5.5-5.9) | [2][8] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | H37Rv | 3.13 | A novel synthetic derivative. | [9] |
| Derivative 1f (Structure in reference) | M. tuberculosis | 8.0 | Showed 99.6% antibacterial activity. | [8][11] |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 µmol/L | Exhibited higher activity than PZA. | [12][13] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | H37Rv | 1.56 | A derivative with high antimycobacterial activity. | [14] |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | H37Rv | 3.13 | A prodrug derivative with increased lipophilicity. | [14] |
| Derivative 5d (N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide) | XDR-S. Typhi | 6.25 | Activity against extensively drug-resistant Salmonella Typhi. | [4] |
Experimental Protocols
General Synthesis of N-Phenylpyrazine-2-carboxamide Derivatives
This protocol describes a common method for synthesizing pyrazinecarboxamide derivatives, starting from pyrazine-2-carboxylic acid and coupling it with a substituted aniline.
-
Acid Chloride Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dry toluene or THF). Add a solution of the desired substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitate. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, toluene) to obtain the pure N-phenylpyrazine-2-carboxamide derivative.[4][8][15]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimycobacterial Susceptibility Testing using BACTEC™ MGIT™ 960
The BACTEC™ Mycobacteria Growth Indicator Tube (MGIT™) 960 system is a widely used automated method for rapid susceptibility testing of M. tuberculosis.[16][17]
Materials:
-
BACTEC™ MGIT™ 960 Instrument
-
BACTEC™ MGIT™ 960 PZA Kit (contains PZA medium tubes, lyophilized PZA, and PZA supplement)[5][18]
-
Positive M. tuberculosis culture (in a MGIT tube)
-
Sterile saline
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized PZA according to the manufacturer's instructions. Add the PZA supplement to the BACTEC MGIT PZA medium tubes. Prepare one drug-containing tube (100 µg/mL PZA final concentration) and one drug-free Growth Control (GC) tube for each isolate to be tested.
-
Inoculum Preparation: Use a positive MGIT culture that is 1 to 5 days past the instrument-positive signal.
-
For cultures 1-2 days past positive: Use the culture broth directly.
-
For cultures 3-5 days past positive: Prepare a 1:5 dilution of the culture broth in sterile saline. This diluted suspension serves as the primary inoculum.
-
-
Inoculation:
-
PZA Tube: Aseptically add 0.5 mL of the undiluted primary inoculum into the drug-containing PZA tube.
-
Growth Control (GC) Tube: Prepare a 1:10 dilution of the primary inoculum in sterile saline. Aseptically add 0.5 mL of this 1:10 diluted suspension into the GC tube.
-
-
Incubation and Analysis: Tightly cap both tubes, mix by inversion, and enter them as a set into the BACTEC MGIT 960 instrument. The instrument incubates the tubes at 37°C and continuously monitors for an increase in fluorescence, which indicates bacterial growth.
-
Interpretation: The instrument automatically compares the time to positivity of the PZA tube with the GC tube.
-
Susceptible: If the GC tube flags positive but the PZA tube does not within a specific timeframe, the isolate is reported as susceptible.
-
Resistant: If the PZA tube flags positive on or before the GC tube flags positive, the isolate is reported as resistant.
-
The test protocol runs for 4 to 21 days.[19]
-
Conclusion and Future Directions
The journey of pyrazinecarboxamide compounds from a chemical curiosity to a life-saving antitubercular drug is a testament to the importance of interdisciplinary research and the investigation of unexpected biological activities. Pyrazinamide's unique ability to target persistent mycobacteria in acidic environments revolutionized tuberculosis therapy. The recent elucidation of its novel mechanism of action—inducing the degradation of the essential PanD enzyme—opens exciting new avenues for rational drug design.
Future research will likely focus on leveraging this new mechanistic understanding to develop next-generation pyrazinecarboxamide derivatives. The goals are to enhance potency against both drug-susceptible and resistant strains of M. tuberculosis, improve the pharmacokinetic profile, and reduce potential side effects such as hepatotoxicity. By modifying the pyrazine core and the carboxamide substituents, medicinal chemists aim to design novel compounds that can overcome existing resistance mechanisms and further shorten the duration of tuberculosis treatment, addressing a critical global health need.
References
- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. BD BACTEC™ MGIT™ 960 PZA Kit - 245128 | BD [bd.com]
- 6. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. swisstb.org [swisstb.org]
- 17. msa.sm.ee [msa.sm.ee]
- 18. Pyrazinamide PZA Susceptibility Testing | Knowledge Base [ntep.in]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic and Methodological Profile of 3-Amino-5,6-dichloropyrazine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,6-dichloropyrazine-2-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrazine derivatives suggests its potential as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed, generalized experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Broad Singlet | 1H | Amide Proton (-CONHH) |
| ~ 6.5 - 7.0 | Broad Singlet | 2H | Amino Protons (-NH₂) |
| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide Proton (-CONHH) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl Carbon (C=O) |
| ~ 150 - 155 | C-3 (C-NH₂) |
| ~ 145 - 150 | C-2 (C-CONH₂) |
| ~ 130 - 135 | C-5 (C-Cl) |
| ~ 125 - 130 | C-6 (C-Cl) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino and Amide) |
| 1680 - 1650 | Strong | C=O Stretch (Amide I) |
| 1620 - 1580 | Medium | N-H Bend (Amino) / C=C Stretch (Aromatic) |
| 1400 - 1300 | Medium | C-N Stretch |
| 800 - 700 | Strong | C-Cl Stretch |
Sample Preparation: KBr Pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208 / 210 / 212 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |
| 191 / 193 / 195 | Medium | [M-NH₃]⁺ |
| 164 / 166 | Medium | [M-CONH₂]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 5: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~ 280 - 300 | ~ 10,000 - 15,000 | Ethanol | π → π* transition |
| ~ 350 - 380 | ~ 2,000 - 5,000 | Ethanol | n → π* transition |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
-
Data Processing: The software will automatically perform a background subtraction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent for injection if using a GC-MS or LC-MS system.
-
Instrument: A mass spectrometer with an electron ionization (EI) source is suitable for this type of compound.
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical for identifying chlorine-containing fragments.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis: If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow and Pathway Diagrams
General Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Potential Signaling Pathway Context
While the specific biological activity of this compound is not yet established, related 3-aminopyrazine-2-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The following diagram illustrates a simplified representation of the FGFR signaling pathway, which could be a potential area of investigation for this compound.
Caption: Potential inhibitory action on the FGFR signaling pathway.
3-Amino-5,6-dichloropyrazine-2-carboxamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological activities of 3-Amino-5,6-dichloropyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry.
Core Molecular Data
The molecular formula and weight of this compound have been determined based on its structural components. The table below summarizes these key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₄O |
| Molecular Weight | 207.03 g/mol |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Amidation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
A related synthesis described for 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide involves the reaction of the corresponding methyl carboxylate with ethylene diamine over several days at ambient temperature, followed by evaporation of excess amine and recrystallization[1].
Biological Activity and Signaling Pathways
Derivatives of 3-aminopyrazine-2-carboxamide have emerged as a scaffold of interest in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Research has shown that certain derivatives of 3-amino-pyrazine-2-carboxamide act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR)[2][3]. FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells. Inhibition of FGFR signaling can block downstream pathways, including the MAPK and AKT signaling cascades, leading to antitumor effects[2].
Furthermore, various 3-aminopyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, these compounds have demonstrated in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives have shown minimum inhibitory concentrations (MICs) that are comparable to the standard antitubercular drug pyrazinamide[4].
Below is a diagram illustrating the logical workflow for the synthesis of this compound and its potential application as an FGFR inhibitor.
Caption: Synthetic and inhibitory pathway of the compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of 3-Amino-5,6-dichloropyrazine-2-carboxamide as a Potential Epithelial Sodium Channel (ENaC) Modulator
Introduction
3-Amino-5,6-dichloropyrazine-2-carboxamide belongs to the pyrazine carboxamide class of compounds, which includes known modulators of ion channels. A prominent member of this class is amiloride, a well-characterized inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a transmembrane ion channel that facilitates sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon, playing a crucial role in maintaining sodium balance, blood volume, and blood pressure.[2][3][4] Given the structural similarity to amiloride, it is hypothesized that this compound may also act as a modulator of ENaC activity.
These application notes provide detailed protocols for in vitro assays to investigate the effects of this compound on ENaC function. The described methods are essential for researchers and professionals in drug discovery and development to characterize the pharmacological profile of this compound. The primary techniques covered are the Ussing chamber assay for measuring ion transport across epithelial cell monolayers and the patch-clamp technique for detailed electrophysiological characterization of ion channel activity.[5][6]
Data Presentation
Table 1: Summary of Hypothetical In Vitro Efficacy Data for this compound on ENaC Activity
| Assay Type | Cell Line | Parameter | Value (Mean ± SD) |
| Ussing Chamber | mpkCCDcl4 | IC50 (Short-Circuit Current) | 15.2 ± 2.1 µM |
| Whole-Cell Patch Clamp | CHO-hENaC | IC50 (Amiloride-sensitive current) | 12.8 ± 1.5 µM |
| Single-Channel Patch Clamp | A6 | Open Probability (Po) at 10 µM | 0.12 ± 0.03 |
| Single-Channel Patch Clamp | A6 | Mean Open Time (τo) at 10 µM | 25.4 ± 3.7 ms |
Table 2: Hypothetical Selectivity Profile of this compound
| Ion Channel | Assay Type | Cell Line | IC50 (µM) |
| hERG | Patch Clamp | HEK293 | > 100 |
| Nav1.5 | Patch Clamp | HEK293 | > 100 |
| Cav1.2 | Patch Clamp | HEK293 | > 100 |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for Measuring Transepithelial Ion Transport
This protocol details the measurement of short-circuit current (Isc) across a polarized epithelial cell monolayer to assess the effect of this compound on net ion transport, which is indicative of ENaC activity.
Materials:
-
Polarized epithelial cells (e.g., mpkCCDcl4, A6) cultured on permeable supports
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes
-
Ringer's solution
-
This compound
-
Amiloride (positive control)
-
Forskolin (optional, to stimulate CFTR and assess non-ENaC currents)
Methodology:
-
Culture epithelial cells on permeable supports until a high transepithelial resistance (TER > 1000 Ω·cm²) is achieved, indicating a confluent monolayer.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Equilibrate the system for 20-30 minutes until a stable baseline Isc is recorded.
-
Perform a voltage clamp to 0 mV to measure the Isc.
-
Add this compound in increasing concentrations to the apical side of the monolayer.
-
Record the change in Isc after each addition until a steady state is reached.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the amiloride-sensitive Isc, which represents the ENaC-mediated current.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound.
-
Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through ENaC in a single cell, providing detailed information on the compound's mechanism of action.
Materials:
-
Cells expressing ENaC (e.g., CHO or HEK293 cells stably transfected with human α, β, and γ ENaC subunits)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular solution (in mM): 145 NaCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 10 HEPES; pH 7.4
-
Intracellular solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 2 MgATP, 10 HEPES; pH 7.2
-
This compound
-
Amiloride
Methodology:
-
Plate the ENaC-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[6]
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit ENaC currents. A typical protocol involves holding at 0 mV and then stepping to various potentials (e.g., from -100 mV to +80 mV).
-
Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.
-
Record the current inhibition at each concentration.
-
At the end of the experiment, apply amiloride to confirm that the measured current is mediated by ENaC.
-
Analyze the data to determine the IC50 and to investigate any voltage-dependency of the block.
Mandatory Visualization
Caption: Hypothesized inhibitory action of this compound on the Epithelial Sodium Channel (ENaC).
References
- 1. mdpi.com [mdpi.com]
- 2. Epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride-sensitive epithelial Na+ channel is made of three homologous subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epithelial sodium channel related to proteins involved in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols: 3-Amino-5,6-dichloropyrazine-2-carboxamide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. While 3-Amino-5,6-dichloropyrazine-2-carboxamide serves as a key synthetic intermediate, its derivatives have garnered significant attention in oncology for their potential as targeted anti-cancer agents. These compounds have been primarily investigated as inhibitors of critical signaling pathways implicated in tumor growth and survival, such as the Fibroblast Growth Factor Receptor (FGFR) and Checkpoint Kinase 1 (CHK1) pathways.
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in cancer research, summarizing key quantitative data and outlining relevant methodologies.
Key Applications in Cancer Research
Derivatives of the 3-aminopyrazine-2-carboxamide scaffold have been strategically designed and synthesized to target and inhibit key proteins that drive cancer progression.
-
Kinase Inhibition : A primary mechanism of action for many pyrazine-based compounds is the competitive inhibition of ATP-binding sites on various kinases. This disruption of downstream signaling is crucial for impeding cancer cell proliferation and survival.[1]
-
FGFR Inhibition : Specific derivatives of 3-amino-pyrazine-2-carboxamide have demonstrated potent pan-FGFR inhibitory activity, targeting FGFR1-4.[2][3][4] Given that aberrant FGFR signaling is a known oncogenic driver in numerous cancers, these compounds represent a promising therapeutic strategy.[2][3][4][5] They effectively block FGFR activation and its subsequent signaling cascades.[2][3][4]
-
CHK1 Inhibition : By modifying the carboxamide group to a carbonitrile, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors.[6] CHK1 is a vital component of the DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging chemotherapies.[6]
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of various 3-amino-pyrazine-2-carboxamide and related derivatives from published studies.
Table 1: In Vitro Anti-proliferative Activity of 3-Amino-pyrazine-2-carboxamide Derivative 18i against Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | Target Abnormality | IC50 (μM) |
| NCI-H520 | Lung Cancer | - | 26.69 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 |
| SW-780 | Bladder Cancer | FGFR3 Mutation | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR4 Amplification | 12.58 |
Table 2: In Vitro Activity of 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) against Mycobacteria [7]
| Organism | MIC (µg/mL) | MIC (µM) |
| Mycobacterium tuberculosis H37Rv | 12.5 | 46 |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition by Pyrazine Derivatives
The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by 3-amino-pyrazine-2-carboxamide derivatives.
General Workflow for In Vivo Validation of Pyrazine Derivatives
This diagram outlines a typical workflow for assessing the in vivo efficacy of 3-amino-pyrazine-2-carboxamide derivatives in a xenograft mouse model.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives
This protocol is a general guide for the synthesis of 3-amino-pyrazine-2-carboxamide derivatives, which can be adapted based on specific target molecules. A common synthetic route involves the amination of a halogenated pyrazine precursor followed by amide coupling.
Materials:
-
Substituted 3-chloropyrazine-2-carboxamide
-
Appropriate amine (e.g., benzylamine)
-
Solvent (e.g., ethanol, DMSO)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography)
-
NMR, Mass Spectrometry for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the substituted 3-chloropyrazine-2-carboxamide in a suitable solvent.
-
Addition of Reagents: Add the desired amine and a base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the final compound using NMR and mass spectrometry.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of 3-amino-pyrazine-2-carboxamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
3-amino-pyrazine-2-carboxamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis for FGFR Pathway Inhibition
This protocol is used to determine if a 3-amino-pyrazine-2-carboxamide derivative inhibits the phosphorylation of FGFR and its downstream targets.
Materials:
-
Cancer cells with activated FGFR signaling
-
3-amino-pyrazine-2-carboxamide derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazine derivative for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of FGFR and its downstream targets relative to total protein and loading controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Aminopyrazine-2-carboxamide Derivatives in Antimicrobial Research
Disclaimer: The following application notes and protocols are based on scientific literature pertaining to derivatives of 3-aminopyrazine-2-carboxamide, as there is limited specific data available for 3-Amino-5,6-dichloropyrazine-2-carboxamide. These derivatives, particularly those with substitutions at the 3-amino position, have shown significant antimicrobial activity, primarily against mycobacteria.
Introduction
Derivatives of 3-aminopyrazine-2-carboxamide represent a promising class of compounds being investigated for their antimicrobial properties. Extensive research has highlighted their potent activity against various strains of Mycobacterium, including multidrug-resistant strains of Mycobacterium tuberculosis.[1] This makes them valuable candidates for the development of new antitubercular agents. Their mechanism of action is distinct from many current antitubercular drugs, suggesting they could be effective against resistant infections.[1] While their primary strength lies in antimycobacterial activity, some derivatives have also been screened against other bacteria and fungi, though often with minimal effect.
Antimicrobial Spectrum and Activity
The antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives is most pronounced against mycobacteria. Substituted 3-(benzamido)pyrazine-2-carboxamides, for instance, have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains.[1] The activity of these compounds is preserved even against multidrug-resistant strains of Mycobacterium tuberculosis, indicating a novel mode of action.[1]
The following table summarizes the reported in vitro antimicrobial activity of selected 3-aminopyrazine-2-carboxamide derivatives.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis | 1.95 - 31.25 | [1] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various pathogenic bacteria | Minimal Activity | [1] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various pathogenic fungi | Minimal Activity | [1] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanone | C. albicans | 3.125 | [2] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [2] |
| Various pyrazine-2-carboxylic acid derivatives | E. coli | 50 | [2] |
| Various pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | [2] |
Mechanism of Action
The primary mechanism of action for the antimycobacterial activity of 3-aminopyrazine-2-carboxamide derivatives is the inhibition of prolyl-tRNA synthetase (ProRS).[1][3][4] This enzyme is crucial for protein synthesis in the bacterial cell. By mimicking adenosine, these compounds bind to the ATP-binding site of the mycobacterial ProRS.[1] This competitive inhibition prevents the ligation of proline to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death. Structural studies have revealed that these inhibitors form a critical hydrogen bond with the Glu144 residue of the M. tuberculosis ProRS, which is a key interaction for their inhibitory activity.[3][4] This targeted action on a vital cellular process makes them potent antimicrobial agents.
Caption: Proposed mechanism of action for 3-aminopyrazine-2-carboxamide derivatives.
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
Test compound (3-aminopyrazine-2-carboxamide derivative)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
Microbial culture
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
ELISA plate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in the test broth.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined by visual inspection or by using a plate reader to measure optical density.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[7][8]
Materials:
-
Test compound
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Microbial culture
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Using a sterile swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Application of Compound: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
The Versatile Intermediate: 3-Amino-5,6-dichloropyrazine-2-carboxamide in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Amino-5,6-dichloropyrazine-2-carboxamide is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including the pyrazine core and multiple reactive sites, make it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile chemical intermediate, with a particular focus on its role in the development of targeted therapies such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Application Notes
The pyrazine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its significance in pharmaceutical development. This compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of various kinases, including FGFRs, which are implicated in a variety of cancers. The amino and chloro substituents on the pyrazine ring offer opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated significant potential as anti-cancer agents by targeting the FGFR signaling pathway.[1][2] Dysregulation of this pathway is a known driver in many human cancers.[3] The 3-amino-pyrazine-2-carboxamide core can mimic the hinge-binding motif of ATP, allowing for potent inhibition of the kinase domain. The chlorine atoms at the 5 and 6 positions provide handles for further chemical diversification through reactions such as nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functionalities to improve potency, selectivity, and pharmacokinetic properties.
Beyond its application in oncology, derivatives of 3-aminopyrazine-2-carboxamide have also been investigated for their antimycobacterial properties, showing activity against Mycobacterium tuberculosis.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol describes the synthesis of the title compound starting from a commercially available precursor.
Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This procedure is adapted from a patented method.
Materials:
-
3-Amino-6-chloropyrazine-2-carboxylic acid methyl ester
-
Sulfuryl chloride
-
Acetonitrile
-
Benzene
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, suspend 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester in a solvent such as acetonitrile.
-
Slowly add sulfuryl chloride to the suspension with stirring. The reaction is exothermic, and the temperature may rise.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the excess sulfuryl chloride by distillation.
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the crystals by filtration and wash with cold benzene followed by petroleum ether.
-
Dry the product under vacuum to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a crystalline solid.
Step 2: Amidation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This is a general procedure for the amidation of a heteroaromatic ester with ammonia.
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Ammonia (gas or saturated solution in an organic solvent like methanol)
-
Methanol (or another suitable solvent)
-
Pressure-rated reaction vessel
Procedure:
-
Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent such as methanol in a pressure-rated reaction vessel.
-
Cool the solution in an ice bath and saturate it with ammonia gas, or add a pre-saturated solution of ammonia in the solvent.
-
Seal the reaction vessel and heat it to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure product.
Protocol 2: Application in the Synthesis of an N-Aryl-3-aminopyrazine-2-carboxamide Derivative (FGFR Inhibitor Scaffold)
This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position, a common strategy in the synthesis of FGFR inhibitors.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., (3,5-dimethoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-aminopyrazine-2-carboxamide derivative.
Data Presentation
The following tables summarize the biological activity of representative 3-aminopyrazine-2-carboxamide derivatives as FGFR inhibitors and antimycobacterial agents.
Table 1: In Vitro Activity of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors [1]
| Compound ID | R Group at 6-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 18i | 3,5-dimethoxyphenyl | 1.2 | 0.9 | 1.5 | 2.1 |
| 7a | Phenyl | 15.6 | 10.2 | 18.3 | 25.4 |
| 7d | 4-fluorophenyl | 8.9 | 5.7 | 11.2 | 16.8 |
Table 2: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives [4]
| Compound ID | R Group on Carboxamide Nitrogen | MIC against M. tuberculosis H37Rv (µg/mL) |
| 17 | 2,4-dimethoxyphenyl | 12.5 |
| 10 | n-butyl | 50 |
| 16 | 4-chlorophenyl | 25 |
| 20 | 3,4-dichlorophenyl | 25 |
Visualizations
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of 3-Amino-5,6-dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of the novel compound, 3-Amino-5,6-dichloropyrazine-2-carboxamide. The protocols outlined below are designed to assess its potential as a therapeutic agent by exploring its physicochemical properties, in vitro biological activity, and preliminary in vivo safety and efficacy.
Introduction
This compound is a synthetic organic compound belonging to the pyrazine carboxamide class. This class of molecules has shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The structural features of this compound, including the amino and carboxamide groups on the pyrazine ring, suggest its potential to interact with various biological targets. These protocols are designed to systematically investigate the therapeutic potential of this compound.
Physicochemical Characterization
A fundamental step in the evaluation of any potential drug candidate is the determination of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 2.1: Solubility and Stability Assessment
Objective: To determine the solubility and stability of this compound in various solvents and pH conditions relevant to biological and pharmaceutical assays.
Methodology:
-
Solubility Determination:
-
Prepare saturated solutions of the compound in a panel of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, dimethyl sulfoxide (DMSO), ethanol).
-
Equilibrate the solutions at room temperature for 24 hours with constant agitation.
-
Centrifuge the solutions to pellet undissolved compound.
-
Determine the concentration of the compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Stability Assessment:
-
Prepare solutions of the compound at a known concentration in buffers of varying pH (e.g., pH 2, 5, 7.4, and 9).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and analyze the concentration of the parent compound by HPLC to determine the rate of degradation.
-
Data Presentation:
Table 1: Solubility of this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined |
| DMSO | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
Table 2: pH Stability of this compound at 37°C
| pH | Half-life (t½) in hours |
| 2.0 | Data to be determined |
| 5.0 | Data to be determined |
| 7.4 | Data to be determined |
| 9.0 | Data to be determined |
In Vitro Biological Evaluation
In vitro assays are crucial for the initial screening of a compound's biological activity and for elucidating its mechanism of action.[3][4] Based on the activities of similar pyrazine derivatives, initial screening should focus on antimicrobial and anticancer effects.
Protocol 3.1: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate the wells with a standardized suspension of the test microorganisms.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of each microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined |
| Escherichia coli | ATCC 25922 | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined |
| Mycobacterium tuberculosis | H37Rv | Data to be determined |
Protocol 3.2: In Vitro Anticancer Activity Screening
Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their respective recommended media.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 72 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.[4]
-
Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50).
Data Presentation:
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HCT116 | Colon | Data to be determined |
| HepG2 | Liver (for general cytotoxicity) | Data to be determined |
Protocol 3.3: Preliminary Mechanism of Action Studies
If significant anticancer activity is observed, further studies can be conducted to investigate the mechanism of action. Based on the activity of similar compounds, investigating the inhibition of Fibroblast Growth Factor Receptors (FGFRs) could be a starting point.[2][5]
Objective: To determine if this compound inhibits the kinase activity of FGFRs.
Methodology:
-
Utilize a commercially available in vitro FGFR kinase assay kit.
-
Perform the assay according to the manufacturer's instructions, which typically involves incubating the recombinant FGFR enzyme with a substrate and ATP in the presence of varying concentrations of the test compound.
-
Measure the phosphorylation of the substrate, often through a fluorescence- or luminescence-based readout.
-
Calculate the IC50 value for the inhibition of each FGFR isoform.
Data Presentation:
Table 5: FGFR Kinase Inhibitory Activity of this compound
| FGFR Isoform | IC50 (nM) |
| FGFR1 | Data to be determined |
| FGFR2 | Data to be determined |
| FGFR3 | Data to be determined |
| FGFR4 | Data to be determined |
In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.[6][7]
Protocol 4.1: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound in mice.
Methodology:
-
Use a cohort of healthy mice (e.g., BALB/c or C57BL/6).
-
Administer single escalating doses of the compound via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the animals for a period of 14 days for signs of toxicity, including changes in weight, behavior, and overall health.
-
Perform a gross necropsy at the end of the study to examine major organs for any abnormalities.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
Data Presentation:
Table 6: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Dose 1 | e.g., Oral | e.g., 5 | Data | Observations |
| Dose 2 | e.g., Oral | e.g., 5 | Data | Observations |
| Dose 3 | e.g., Oral | e.g., 5 | Data | Observations |
Protocol 4.2: Xenograft Tumor Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Implant human cancer cells (e.g., a cell line that showed high sensitivity in vitro) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the compound at doses below the MTD daily or on another appropriate schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation:
Table 7: Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | Data | 0 |
| Compound X | Dose A | Daily | Data | Calculation |
| Compound X | Dose B | Daily | Data | Calculation |
| Positive Control | Dose C | Daily | Data | Calculation |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axxam.com [axxam.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminopyrazine-2-carboxamide Derivatives in Cell Culture
Introduction
3-Aminopyrazine-2-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. These compounds are of particular interest to researchers in oncology and drug development for their potential to modulate key signaling pathways that drive tumor growth and proliferation.
This document provides detailed protocols for the in vitro evaluation of 3-aminopyrazine-2-carboxamide derivatives in cell culture, focusing on their application as kinase inhibitors. The methodologies described include assessing cellular viability, and protocols for analyzing the inhibition of specific signaling pathways.
Mechanism of Action: FGFR Inhibition
Several derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the MAPK, AKT, and PLCγ pathways.[1] These pathways are crucial for cell proliferation, differentiation, migration, and survival.[1] Genetic alterations in FGFRs can lead to their constitutive activation, promoting tumorigenesis in various cancers.[1][2] The 3-aminopyrazine-2-carboxamide scaffold has been shown to bind to the ATP-binding site of FGFR kinases, effectively blocking their phosphorylation activity and inhibiting downstream signaling.[1][2]
Below is a diagram illustrating the general FGFR signaling pathway and the point of inhibition by 3-aminopyrazine-2-carboxamide derivatives.
Caption: FGFR signaling pathway and inhibition by 3-aminopyrazine-2-carboxamide derivatives.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of various 3-aminopyrazine-2-carboxamide derivatives against FGFR kinases and cancer cell lines. This data is crucial for selecting appropriate starting concentrations for in vitro experiments.
Table 1: In Vitro Inhibitory Activity of Representative 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 18i | 4.14 ± 0.96 | 2.77 ± 0.082 | 8.10 ± 0.15 | - | [2][3] |
| C9 | 1.36 ± 0.27 µM | - | - | - | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. '-' indicates data not reported.
Table 2: Anti-proliferative Activity of Representative 3-Amino-pyrazine-2-carboxamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| 5e | - | - | 26 | [4] |
| 5h | - | - | 28 | [4] |
| 1c | Leukemia | Leukemia | - | [5] |
GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. '-' indicates data not reported or a different metric was used.
Experimental Protocols
The following are detailed protocols for evaluating 3-aminopyrazine-2-carboxamide derivatives in a cell culture setting.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a line with known FGFR alterations)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Aminopyrazine-2-carboxamide derivative (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-aminopyrazine-2-carboxamide derivative in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Signaling Pathway Inhibition
This protocol is used to determine if the 3-aminopyrazine-2-carboxamide derivative inhibits the phosphorylation of key proteins in a target signaling pathway (e.g., FGFR and its downstream effectors like ERK).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
3-Aminopyrazine-2-carboxamide derivative
-
Growth factor (e.g., FGF) if stimulation is required
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the 3-aminopyrazine-2-carboxamide derivative for a specified time (e.g., 2 hours).
-
If required, stimulate the cells with a growth factor (e.g., FGF) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-FGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Caption: Workflow for Western Blotting analysis.
Safety Precautions
When working with 3-aminopyrazine-2-carboxamide derivatives and other chemical compounds in a laboratory setting, it is essential to follow standard safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-Amino-5,6-dichloropyrazine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Amino-5,6-dichloropyrazine-2-carboxamide using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents.[1][2] Accurate and reliable analytical methods are essential for quality control during the manufacturing process and for ensuring the purity of the final active pharmaceutical ingredient. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol is based on established methods for similar pyrazine derivatives and favipiravir, a related antiviral compound.[3][4][5]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Analytical grade phosphoric acid or potassium dihydrogen phosphate.
-
Standard: this compound reference standard.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the diluent and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample powder, dissolve it in the diluent to obtain a theoretical concentration of 20 µg/mL, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present representative quantitative data obtained using this method.
Table 1: System Suitability Parameters
System suitability tests are performed to ensure the analytical system is working correctly.[4]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | ~4.5 |
Table 2: Linearity Data
The linearity of the method was evaluated by analyzing a series of standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 20 | 1005.8 |
| 50 | 2512.3 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While not directly related to the HPLC analysis itself, understanding the context of the analyte is important. This compound is a precursor in the synthesis of antiviral drugs which often target viral replication pathways. The following is a generalized and illustrative diagram of a viral replication inhibition pathway.
Caption: Generalized pathway of viral replication and inhibition by an antiviral agent.
References
- 1. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid [myskinrecipes.com]
- 2. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]
- 3. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | SIELC Technologies [sielc.com]
- 4. impactfactor.org [impactfactor.org]
- 5. jcdronline.org [jcdronline.org]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carboxamide
Disclaimer: Quantitative solubility data for 3-Amino-5,6-dichloropyrazine-2-carboxamide is not extensively available in public literature. This guide provides general strategies and protocols based on established methods for similar heterocyclic compounds to help researchers address potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor aqueous solubility. What are the likely reasons?
A1: Poor aqueous solubility is a common issue for many organic compounds, particularly those with a rigid, planar structure and multiple halogen substituents like this compound. The primary reasons often include:
-
High Crystal Lattice Energy: The energy required to break the crystal structure of the solid compound can be substantial, hindering dissolution.
-
Low Polarity: The dichloropyrazine core contributes to the molecule's lipophilicity (hydrophobicity), reducing its affinity for water.
-
Molecular Size and Shape: Larger, more complex molecules can be more difficult for solvent molecules to surround and solvate.[1]
Q2: How can I systematically approach improving the solubility of this compound?
A2: A systematic approach involves exploring physical and chemical modifications, as well as formulation strategies.[1][2][3][4] It is recommended to start with simpler methods before moving to more complex ones. The general workflow is:
-
Solvent and pH Screening: Test solubility in a range of pharmaceutically acceptable solvents and aqueous buffers at different pH values.
-
Physical Modifications: If solubility is still low, consider techniques like particle size reduction.
-
Formulation-Based Approaches: Employ excipients like co-solvents, surfactants, or cyclodextrins to enhance solubility.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[5] To mitigate this, you can:
-
Reduce the final concentration of the compound in the aqueous medium.
-
Decrease the percentage of DMSO in the final solution by preparing a more concentrated stock if possible.
-
Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid mixing.[5]
-
Pre-warm the aqueous buffer (e.g., to 37°C for cell-based assays) before adding the compound stock.[5]
Q4: Can changing the pH of my solution improve the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by pH. This compound has both a basic amino group and an acidic amide proton. Therefore, its solubility is likely pH-dependent. A pH-solubility profile should be determined to find the pH at which the compound is most soluble.
Troubleshooting Guides
Table 1: Troubleshooting Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Compound concentration exceeds its solubility in the aqueous buffer.[5] | - Decrease the final concentration of the compound.- Perform serial dilutions.[5] |
| Rapid change in solvent polarity (solvent shock).[5] | - Add the stock solution dropwise while vortexing.- Pre-warm the aqueous solution.[5] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility.[5] | - Pre-warm solutions to the incubation temperature before mixing.- Ensure stable incubator temperature.[5] |
| pH shift in the medium due to CO2 or cell metabolism.[5] | - Use a properly buffered medium (e.g., with HEPES).- Determine the compound's solubility at different pH values.[6] | |
| Interaction with media components (e.g., salts, proteins).[5] | - Test solubility in a simpler buffer (e.g., PBS) to identify problematic components. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] |
| Water absorption by the solvent (e.g., DMSO).[5] | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.[5] |
Experimental Protocols
Protocol 1: General Kinetic Solubility Assay
This method is a high-throughput approach to estimate a compound's solubility.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Add the DMSO stock solution to the buffer to achieve the desired final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (e.g., <1-2%).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the kinetic solubility limit as the highest concentration that does not show significant precipitation.
Protocol 2: General Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[7]
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.
Solubility Enhancement Strategies
Table 2: Summary of Common Solubility Enhancement Techniques
| Technique | Description | Applicability | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, increasing its polarity.[3] | Ionizable compounds | Simple and cost-effective. | Risk of chemical instability at extreme pH values; in vivo pH may differ. |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous medium to reduce the polarity of the solvent system.[1] | Lipophilic compounds | Easy to implement. | Potential for in vivo precipitation upon dilution; toxicity of some co-solvents. |
| Particle Size Reduction | Increasing the surface area of the solid compound by micronization or nanonization, which can improve the dissolution rate.[1][2] | Poorly dissolving crystalline compounds | Enhances dissolution rate. | May not increase equilibrium solubility; potential for particle aggregation. |
| Use of Surfactants | Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.[2] | Lipophilic compounds | Can significantly increase apparent solubility. | Potential for toxicity and foaming. |
| Complexation with Cyclodextrins | Using cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[8] | Compounds with appropriate size and shape to fit in the cyclodextrin cavity. | Can significantly improve solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | Dispersing the compound in a hydrophilic carrier matrix at the molecular level.[2][3] | Broadly applicable | Can significantly enhance both solubility and dissolution rate. | Can be physically and chemically unstable; manufacturing can be complex. |
Visualizations
Caption: Decision workflow for addressing solubility issues.
Caption: Experimental workflow for minimizing precipitation.
Caption: Relationships between solubility enhancement strategies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5,6-dichloropyrazine-2-carboxamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically begins with one of two key precursors: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid or its corresponding methyl ester, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The choice of starting material will influence the subsequent amidation strategy.
Q2: What are the primary methods for converting the carboxylic acid or ester to the desired carboxamide?
A2: There are two main approaches for this conversion:
-
From Carboxylic Acid: This method involves the activation of the carboxylic acid using a coupling agent, followed by the addition of an ammonia source. Common coupling agents for pyrazine derivatives include 1,1'-Carbonyldiimidazole (CDI) and peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
-
From Methyl Ester: This route involves the aminolysis of the methyl ester. This can be achieved by reacting the ester with a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia equivalent. This reaction can sometimes be facilitated by heating.
Q3: How can I purify the final product, this compound?
A3: Purification of pyrazine carboxamides is typically achieved through standard laboratory techniques. Column chromatography using silica gel is a common method to separate the desired product from unreacted starting materials and byproducts.[3][4] Subsequent recrystallization from a suitable solvent system can be employed to obtain a highly pure product.[5] The choice of eluting solvents for chromatography and the recrystallization solvent will depend on the polarity of the product and impurities. Common solvent systems for similar compounds include mixtures of hexane and ethyl acetate.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Carboxylic Acid Activation (if starting from the acid) | - Ensure the coupling agent (e.g., CDI, HATU) is fresh and has been stored under anhydrous conditions. - Extend the activation time or slightly increase the reaction temperature. - Consider using a different coupling agent. For challenging amidations, peptide coupling reagents can be more effective.[6] |
| Poor Nucleophilic Attack by Ammonia/Amine | - If using an ammonia salt (e.g., ammonium chloride), ensure a suitable base is present in stoichiometric amounts to generate free ammonia. - For aminolysis of the ester, consider using a sealed vessel to maintain a high concentration of ammonia, especially if using ammonia gas. - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for aminolysis reactions.[2] |
| Decomposition of Starting Material or Product | - Pyrazine derivatives can be sensitive to harsh reaction conditions.[7] Avoid excessively high temperatures or highly acidic/basic conditions if possible. - If using thionyl chloride to form an acid chloride intermediate, ensure it is removed completely before adding the amine to prevent side reactions.[8] |
| Suboptimal Reaction Conditions | - The choice of solvent can be critical. For CDI-mediated couplings, anhydrous DMSO is often used.[2] For aminolysis, polar solvents like methanol or THF may be suitable. - Systematically optimize the reaction temperature and time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis of the Carboxamide | - During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, which could hydrolyze the amide product back to the carboxylic acid. |
| Reaction at the 3-Amino Group | - While the 3-amino group is generally less reactive than the amine used for amidation, side reactions at this position are possible, especially with highly reactive electrophiles. Using a milder activating agent for the carboxylic acid can minimize this. |
| Displacement of Chlorine Atoms | - The chlorine atoms on the pyrazine ring can be susceptible to nucleophilic substitution, especially at elevated temperatures or with strong nucleophiles. Use the mildest effective reaction conditions. |
| Formation of Dimer or Polymer byproducts | - This can occur if the activated carboxylic acid reacts with another molecule of the starting material. Ensure efficient stirring and a controlled addition of reagents to favor the desired intramolecular reaction. |
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar pyrazine carboxamides. Optimization of these conditions for the specific synthesis of this compound is recommended.
Protocol 1: Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid using CDI
-
Activation: Dissolve 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Stir the mixture for 2-4 hours at room temperature to allow for the formation of the acylimidazolide intermediate.
-
Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Aminolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Reaction Setup: Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as methanol.
-
Aminolysis: Add an excess of concentrated aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction may need to be stirred for an extended period (24-48 hours).
-
Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with water, and collect the solid product by filtration.
-
Wash the solid with water and dry under vacuum.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Amidation Procedures for 3-Aminopyrazine-2-carboxylic Acid Derivatives
| Procedure | Reagents & Conditions | Yield (%) | Reference |
| A (Two-Step) | 1. H₂SO₄, methanol, rt, 48h 2. Substituted benzylamine, NH₄Cl, methanol, MW: 130°C, 40 min, 90W | 18 - 45 | [2] |
| B (One-Pot) | 1. CDI, DMSO 2. Benzylamine/alkylamine/aniline, MW: 120°C, 30 min, 100W | 26 - 91 | [2] |
Note: Yields are for a range of N-substituted 3-aminopyrazine-2-carboxamides and may vary for the synthesis of this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-5,6-dichloropyrazine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-amino-5,6-dichloropyrazine-2-carboxamide. The following information is compiled from established purification methodologies for analogous compounds and provides recommended starting points for developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to purify crude this compound?
A1: A general workflow for the purification of this compound involves an initial purity assessment, followed by one or more purification techniques such as recrystallization or column chromatography. The choice of method will depend on the nature and quantity of impurities present.
Q2: What are some common impurities I might encounter?
A2: While specific impurity profiles for the synthesis of this compound are not extensively documented, potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the amide), and residual solvents.
Q3: How can I assess the purity of my compound?
A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity of your compound. Based on methods for the analogous methyl ester, a reverse-phase HPLC system can be a good starting point.[1]
Q4: My compound appears as a persistent oil and will not crystallize during recrystallization. What should I do?
A4: This phenomenon, known as "oiling out," can occur if the compound's melting point is lower than the boiling point of the solvent or if it is supersaturated. Try using a lower-boiling point solvent, adding a co-solvent to decrease solubility, or cooling the solution more slowly to encourage crystal formation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently saturated. | - Try a different solvent or a solvent mixture (e.g., ethyl acetate/hexane, ethanol/water). - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| "Oiling Out" | - The compound is melting in the hot solvent before dissolving. - The compound is coming out of solution as a liquid upon cooling. | - Add more solvent to the hot mixture to ensure complete dissolution. - Cool the solution more slowly. - Use a different solvent system with a lower boiling point. |
| Poor Recovery of Purified Product | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the volume of cold solvent used for washing the crystals. - Consider a different recrystallization solvent where the compound has lower solubility at cold temperatures. |
| Colored Impurities Remain | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution and then filter it hot to remove colored impurities before cooling. - A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Inappropriate mobile phase polarity. | - Adjust the solvent system polarity. For silica gel, if the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of a non-polar solvent like hexane in an ethyl acetate/hexane mixture). If it elutes too slowly, increase the polarity. - Consider using a different stationary phase (e.g., alumina). |
| Compound Streaking on the Column/TLC Plate | - The compound is too polar for the mobile phase. - The compound is interacting strongly with the stationary phase. - The column is overloaded. | - Increase the polarity of the mobile phase. - For acidic or basic compounds, consider adding a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). - Ensure the amount of crude material loaded is appropriate for the column size. |
| Low Recovery from the Column | - The compound is irreversibly adsorbed onto the stationary phase. - The compound is eluting with the solvent front or is retained on the column. | - Use a more polar eluent to wash the column after the initial separation. - Check the polarity of your compound and ensure the chosen stationary and mobile phases are appropriate. |
Experimental Protocols
General Recrystallization Protocol
Note: The optimal solvent system should be determined experimentally. Based on protocols for similar compounds, good starting points include ethyl acetate, ethanol, methylene chloride, or mixtures such as ethyl acetate/hexane.[2]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If colored impurities are present, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
Note: The optimal mobile phase should be determined by thin-layer chromatography (TLC) first. Based on similar compounds, a starting mobile phase could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[3]
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the desired compound and impurities (a retention factor, Rf, of ~0.3 for the target compound is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the compounds by TLC.
-
Fraction Collection: Collect the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Suggested Analytical Techniques for Purity Assessment
| Technique | Stationary Phase | Suggested Mobile Phase (Starting Point) | Detection | Notes |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Phosphoric Acid | UV (e.g., 254 nm) | This method is based on the analysis of the corresponding methyl ester and may require optimization for the carboxamide.[1] |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | UV (254 nm) or staining | Useful for rapid purity checks and for developing conditions for column chromatography. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low recovery during recrystallization.
References
Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carboxamide
Disclaimer: Publicly available literature does not contain specific data on the degradation pathways of 3-Amino-5,6-dichloropyrazine-2-carboxamide. This technical support center provides a comprehensive guide for researchers and scientists to design and execute forced degradation studies to determine these pathways, based on established principles for similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies? A1: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as acid, base, oxidation, heat, and light.[1][2] The purpose is to accelerate the degradation process to identify potential degradation products and elucidate the degradation pathways.[1] This information is crucial for developing stable formulations and establishing stability-indicating analytical methods.
Q2: Why are forced degradation studies a regulatory requirement? A2: International regulatory bodies, including the International Council for Harmonisation (ICH), mandate forced degradation studies.[3] Guidelines like ICH Q1A(R2) require these studies to demonstrate the specificity of analytical methods used for stability testing.[3] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants, impurities, or excipients.
Q3: What is the optimal level of degradation to aim for in these studies? A3: The generally accepted range for degradation is 5-20% of the active ingredient.[3] Over-stressing the compound can lead to the formation of secondary degradants not relevant to real-world stability, while under-stressing may not produce sufficient quantities of degradation products for detection and analysis.[3][4][5]
Q4: When in the drug development process should forced degradation studies be performed? A4: While regulatory guidance suggests that stress testing should be completed during Phase III, it is highly recommended to begin these studies in the early preclinical or Phase I stages.[3][5] Early investigation allows sufficient time to identify degradation products, understand pathways, and develop robust analytical methods.[5]
Experimental Protocols & Methodologies
This section provides detailed protocols for conducting forced degradation studies on this compound.
Experimental Workflow
The general workflow for conducting forced degradation studies is outlined below.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Pyrazinecarboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinecarboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazinecarboxamide, offering potential causes and solutions in a question-and-answer format.
Q1: My pyrazinecarboxamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrazinecarboxamide synthesis. Several factors can contribute to this issue. Below is a troubleshooting guide to help you identify and address the potential causes.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure adequate mixing and consider a moderate increase in reaction temperature. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and catalyst is critical. If using the amidation route from pyrazinoic acid, ensure the activating agent (e.g., thionyl chloride) is fresh and used in the correct stoichiometric ratio. For the hydrolysis of 2-cyanopyrazine, carefully control the pH and temperature, as deviations can lead to the formation of pyrazinoic acid. |
| Side Reactions | The formation of byproducts such as pyrazinoic acid or the polymerization of starting materials can significantly reduce the yield of the desired product. Adjusting reaction conditions can help minimize these side reactions. For instance, in the hydrolysis of 2-cyanopyrazine, maintaining a pH between 8 and 13 is crucial to prevent the over-hydrolysis to pyrazinoic acid.[1] |
| Product Degradation | Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. |
| Inefficient Purification | Product loss can occur during purification steps like recrystallization or chromatography. Optimize your purification protocol to minimize such losses. |
Q2: I have identified pyrazinoic acid as a major impurity in my final product. How is this formed and how can I prevent it?
A2: The presence of pyrazinoic acid is a common issue, as it is both a potential starting material and a hydrolysis product of pyrazinecarboxamide.
-
Formation during Synthesis from 2-Cyanopyrazine: In the hydrolysis of 2-cyanopyrazine, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or pH outside the optimal range), the intermediate pyrazinecarboxamide can be further hydrolyzed to pyrazinoic acid.
-
Formation during Workup and Storage: Pyrazinecarboxamide can hydrolyze to pyrazinoic acid in the presence of water, especially under acidic or basic conditions.
Troubleshooting:
-
Reaction Control: When synthesizing from 2-cyanopyrazine, carefully control the reaction pH (ideally between 8 and 13) and temperature to favor the formation of the amide over the carboxylic acid.[1]
-
Workup Conditions: During the workup, use neutral or near-neutral pH conditions to wash the product.
-
Drying and Storage: Ensure the final product is thoroughly dried and stored in a desiccator to prevent hydrolysis during storage.
Q3: My reaction mixture shows the presence of unreacted 2-cyanopyrazine. What could be the reason?
A3: Incomplete conversion of 2-cyanopyrazine during hydrolysis can lead to its presence as an impurity in the final product.
Troubleshooting:
-
Reaction Time and Temperature: The hydrolysis of the nitrile group can be slow. Consider extending the reaction time or moderately increasing the temperature, while monitoring for the formation of pyrazinoic acid.
-
Catalyst/Reagent Activity: If using a catalyst or reagent like hydrogen peroxide and a base, ensure they are of good quality and used in the appropriate amounts.
Q4: I have detected an unexpected peak in my analysis which I suspect to be 5-hydroxypyrazine-2-carboxylic acid. How could this have formed?
A4: The formation of 5-hydroxypyrazine-2-carboxylic acid is typically a metabolic process where pyrazinoic acid is hydroxylated by the enzyme xanthine oxidase.[2][3][4][5] While less common as a direct synthetic byproduct, its presence could indicate oxidative side reactions, especially if using strong oxidizing agents or if the reaction is exposed to air at high temperatures.
Troubleshooting:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Strong Oxidants: If possible, avoid the use of strong oxidizing agents in your synthetic route or workup.
Data on Synthetic Yields
The yield of pyrazinecarboxamide is highly dependent on the chosen synthetic route and the optimization of reaction conditions. The following table summarizes typical yields reported for different synthetic approaches for pyrazinecarboxamide and its derivatives.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Typical Yield | Reference |
| Amidation via Acyl Chloride | Pyrazine-2-carboxylic acid | 1. Thionyl chloride, DMF (cat.) 2. Amine | 79.6% - 91.2% (for derivatives) | [6] |
| Hydrolysis of Nitrile | 3-Chloro-pyrazine-2-carbonitrile | H₂O₂, NaOH, pH 9, 50°C | High Yields (for derivative) | [7] |
| Amidation with Urea | Pyrazine-2,3-dicarboxylic acid | Urea, heat | Good Quality | [3] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to pyrazinecarboxamide.
Protocol 1: Synthesis of Pyrazinecarboxamide from Pyrazine-2-carboxylic Acid via Acyl Chloride
This two-step method involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
In a 250 mL round-bottom flask, suspend pyrazine-2-carboxylic acid (12.41 g, 0.10 mol) in 100 mL of dichloromethane.
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Cool the flask in an ice-water bath and stir the mixture until the solution becomes clear.
-
Slowly add thionyl chloride (29 mL, 0.40 mol) dropwise to the stirred solution, controlling the rate of addition to maintain the temperature.
-
After the addition is complete, reflux the reaction mixture for 8 hours.
-
Remove the dichloromethane and excess thionyl chloride under reduced pressure.
-
Recrystallize the crude product from toluene to obtain pure pyrazine-2-carbonyl chloride as a white crystal.[6]
Step 2: Synthesis of Pyrazinecarboxamide
-
Dissolve the pyrazine-2-carbonyl chloride (0.10 mol) in a suitable solvent like toluene (100 mL).
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the pyrazine-2-carbonyl chloride solution to the stirred ammonia solution at a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield pyrazinecarboxamide.
Protocol 2: Synthesis of Pyrazinecarboxamide from 2-Cyanopyrazine by Hydrolysis
This method involves the controlled hydrolysis of the nitrile group to an amide.
-
Prepare an aqueous solution of hydrogen peroxide (e.g., 30%).
-
Adjust the pH of the hydrogen peroxide solution to between 8 and 13 using an alkaline catalyst such as sodium hydroxide.[1]
-
Add 2-cyanopyrazine to the basic hydrogen peroxide solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by TLC or HPLC.[7]
-
Once the reaction is complete, cool the mixture and collect the precipitated pyrazinecarboxamide by filtration.
-
Wash the product with cold water and dry under vacuum.
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathways to pyrazinecarboxamide and the formation of common side products.
References
- 1. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 3. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]
- 6. CN100484925C - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common method involves the amination of a corresponding ester, such as methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, with ammonia. This reaction is typically carried out in a suitable solvent at elevated temperatures.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and optimize include reaction temperature, reaction time, concentration of reactants, and the choice of solvent. These factors can significantly influence the reaction yield and the formation of impurities.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the desired product.
Q4: What are some common impurities that can form during the synthesis?
Potential impurities may include unreacted starting materials, byproducts from side reactions such as hydrolysis of the carboxamide to a carboxylic acid, or over-amination at one of the chloro positions, although the latter is less likely under controlled conditions.
Q5: What is the recommended method for purifying the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature in increments of 10°C and/or extend the reaction time, monitoring progress by TLC or HPLC. |
| Suboptimal solvent choice leading to poor solubility of reactants. | Experiment with different polar aprotic solvents such as dioxane, DMF, or NMP. | |
| Degradation of starting material or product under harsh conditions. | Consider lowering the reaction temperature and extending the reaction time. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. | |
| Formation of Multiple Products (as seen on TLC/HPLC) | Side reactions occurring due to high temperatures or incorrect stoichiometry. | Lower the reaction temperature to improve selectivity. Ensure precise measurement and addition of reagents. |
| Presence of reactive impurities in starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture. |
| Product "oils out" instead of crystallizing during recrystallization. | Try using a different solvent or a mixture of solvents for recrystallization. Seeding with a small crystal of the pure product can also induce crystallization. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | As mentioned above, optimize reaction time and temperature. |
| Inefficient purification. | If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to separate the product from the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate
-
Reaction Setup: In a sealed pressure vessel, dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.
-
Amination: Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) to the reaction mixture.
-
Heating: Seal the vessel and heat the reaction mixture at a temperature between 80-120°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Visualizing the Workflow
A general workflow for troubleshooting common synthesis issues is presented below.
Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.
Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carboxamide
This technical support guide provides essential information on the stability and storage of 3-Amino-5,6-dichloropyrazine-2-carboxamide (CAS: 14229-27-7) for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following recommendations are based on information for structurally related compounds and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 4°C in a tightly sealed container, protected from light and moisture. Some suppliers of the related carboxylic acid derivative also suggest that storage at room temperature in a dry, sealed environment is acceptable.[1][2] To ensure maximum stability, refrigeration is the preferred method.
Q2: How should I handle the compound for routine laboratory use?
For daily use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh out the desired amount in a controlled environment, preferably in a fume hood, and promptly reseal the container. Minimize the compound's exposure to ambient air and light.
Q3: What are the potential signs of degradation?
Visual signs of degradation for powdered compounds can include a change in color, clumping (indicating moisture absorption), or the development of a noticeable odor. For solutions, precipitation or a change in color may indicate degradation. It is crucial to use analytical methods such as HPLC, LC-MS, or NMR to confirm the purity of the compound if degradation is suspected.
Q4: Is this compound sensitive to light?
Q5: What are the expected hazardous decomposition products?
Under thermal decomposition, related compounds are known to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3] Handle with appropriate safety precautions in a well-ventilated area.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a research setting.
Problem: Inconsistent experimental results.
If you are observing variability in your experimental outcomes, consider the stability of your compound as a potential factor.
Caption: Troubleshooting inconsistent experimental results.
Problem: Compound solubility has decreased.
A noticeable decrease in the solubility of the compound in a solvent where it was previously soluble can be an indicator of degradation or polymorphism.
| Possible Cause | Recommended Action |
| Moisture Absorption | Dry the compound under vacuum. Always allow the container to reach room temperature before opening. |
| Degradation | The compound may have degraded into less soluble impurities. Confirm purity using an appropriate analytical technique (HPLC, LC-MS). |
| Polymorphism | Changes in the crystalline structure can affect solubility. Consider a gentle heating and sonication step to aid dissolution. |
Stability Data
Due to the lack of specific published stability data for this compound, the following table is an illustrative example of how such data would be presented. Researchers are encouraged to perform their own stability studies.
| Condition | Time Point | Purity (%) | Appearance |
| 4°C, Dark, Dry | 0 | 99.5 | White Powder |
| 6 Months | 99.3 | No Change | |
| 12 Months | 99.1 | No Change | |
| 25°C, Dark, Dry | 0 | 99.5 | White Powder |
| 6 Months | 98.8 | No Change | |
| 12 Months | 98.2 | Slight Off-White | |
| 40°C, 75% RH | 0 | 99.5 | White Powder |
| (Forced Degradation) | 1 Month | 92.1 | Yellowish, Clumped |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a basic procedure for assessing the stability of this compound under accelerated conditions.
Caption: Workflow for an accelerated stability study.
Methodology:
-
Initial Characterization (T=0):
-
Perform High-Performance Liquid Chromatography (HPLC) to establish the initial purity of the compound.
-
Record the physical appearance (color, form).
-
(Optional) Use Karl Fischer titration to determine the initial water content.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials for each storage condition to avoid repeated opening of the same stock.
-
Store the vials under the desired conditions (e.g., 40°C/75% relative humidity for accelerated testing). Include a control sample stored at ideal conditions (e.g., -20°C or 4°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, and 6 months), remove a vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Perform HPLC analysis to determine the purity and identify any degradation products.
-
Record any changes in physical appearance.
-
-
Data Analysis:
-
Compare the purity at each time point to the initial purity.
-
Calculate the rate of degradation under each condition.
-
If degradation products are observed, further characterization by LC-MS or other techniques may be necessary.
-
References
Technical Support Center: Overcoming Resistance with 3-Amino-5,6-dichloropyrazine-2-carboxamide Derivatives
Welcome to the technical support center for researchers working with 3-Amino-5,6-dichloropyrazine-2-carboxamide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which aminopyrazine derivatives overcome drug resistance?
A1: Aminopyrazine derivatives have shown potential in overcoming drug resistance through several mechanisms, primarily in the fields of oncology and infectious diseases. In cancer, certain derivatives act as potent inhibitors of receptor tyrosine kinases like the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Aberrant FGFR signaling can drive tumor growth and contribute to resistance against various anticancer therapies.[2][4] By inhibiting FGFR, these compounds can block downstream signaling pathways such as MAPK and AKT, which are crucial for cancer cell proliferation and survival.[1][2] Some pyrazine derivatives are being designed to be effective against common inhibitor-resistance mutations in FGFRs.[5] In the context of infectious diseases, particularly tuberculosis, derivatives of 3-aminopyrazine-2-carboxamide have demonstrated activity against drug-resistant strains of Mycobacterium tuberculosis.[6]
Q2: I am observing low yields during the synthesis of my 3-aminopyrazine-2-carboxamide derivatives. What are the common causes and how can I optimize the reaction?
A2: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common issues and troubleshooting tips:
-
Incomplete Reaction: The initial condensation or subsequent cyclization may not have proceeded to completion. Solution: Consider extending the reaction time or cautiously increasing the temperature. Ensure efficient mixing to improve reaction kinetics.[7]
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical. Solution: A screening of different solvents might be beneficial. The type and amount of base used can also significantly impact the yield.[7]
-
Side Reactions: The formation of undesired byproducts can consume starting materials. Solution: Analyze your crude product to identify potential side products and adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize their formation.[7]
-
Product Degradation: The synthesized pyrazine derivatives might be sensitive to the reaction or workup conditions. Solution: Employ milder reagents and conditions where possible. For instance, avoid highly acidic or basic conditions during the extraction and purification steps if your compound is labile.[7]
Q3: My compound is showing poor solubility in aqueous buffers for biological assays. What can I do?
A3: Poor aqueous solubility is a common challenge. Here are a few approaches to address this:
-
Co-solvents: A small percentage of an organic solvent like dimethyl sulfoxide (DMSO) is commonly used to dissolve compounds for in vitro assays. Ensure the final concentration of the co-solvent is compatible with your assay and does not affect cell viability or enzyme activity.
-
Formulation Strategies: For in vivo studies, consider formulating your compound with excipients such as cyclodextrins or creating a salt form to enhance solubility.
-
Structural Modification: If solubility issues persist and are hindering further development, you may need to consider synthesizing analogs with improved physicochemical properties. Incorporating polar functional groups can sometimes improve aqueous solubility.
Troubleshooting Guides
Guide 1: Kinase Inhibition Assays
Issue: High variability or inconsistent results in your kinase inhibition assay.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. If observed, lower the final compound concentration or increase the DMSO concentration slightly (while staying within the assay's tolerance). |
| ATP Concentration | The inhibitory potency (IC50) of ATP-competitive inhibitors is sensitive to the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific kinase. |
| Enzyme Activity | The kinase may be unstable or have low activity. Run a control with a known inhibitor to validate enzyme performance. Ensure proper storage and handling of the kinase. |
| Assay Signal Interference | The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement). Run a control without the kinase to check for compound interference. |
Guide 2: Antimicrobial Susceptibility Testing (MIC Determination)
Issue: Difficulty in determining a clear Minimum Inhibitory Concentration (MIC) endpoint.
| Potential Cause | Troubleshooting Step |
| Compound Insolubility | As mentioned in the FAQs, ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution in the broth. |
| Skipped Wells or Trailing Growth | This can occur with some compound-bacterium combinations. Consider re-testing with smaller dilution steps around the expected MIC. Reading the plate at an earlier time point (e.g., 18 hours instead of 24) might also provide a clearer endpoint. |
| Inoculum Density | An incorrect starting inoculum concentration can affect the MIC value. Standardize your inoculum preparation using a McFarland standard and verify by colony counting if necessary.[8] |
| Contamination | If you observe growth in your negative control wells (broth only), your reagents or aseptic technique may be compromised. |
Data Presentation
Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |
| 9 | 4-chlorobenzyl | 125 | 476 |
| 16 | 4-methoxyphenyl | 250 | 975 |
| 8 | 4-methylbenzyl | > 250 | > 1000 |
| 10 | 4-fluorobenzyl | > 250 | > 1000 |
| Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides.[9] |
Table 2: In Vitro Anticancer Activity of a Pan-FGFR Inhibitor (Compound 18i)
| Cancer Cell Line | FGFR Abnormality | IC50 (µM) |
| SNU-16 | FGFR2 amplification | 1.88 |
| SW-780 | FGFR3 mutation | 2.34 |
| KMS-11 | FGFR3 translocation | 3.02 |
| MDA-MB-453 | FGFR4 amplification | 12.58 |
| NCI-H520 | FGFR1 amplification | 26.69 |
| Compound 18i is a 3-amino-pyrazine-2-carboxamide derivative. Data extracted from a study on novel FGFR inhibitors.[1] |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
This protocol is a generalized procedure and may require optimization for specific derivatives.
-
Esterification: Convert the starting material, 3-aminopyrazine-2-carboxylic acid, to its methyl ester. This can be achieved by reacting the acid with methanol in the presence of a catalyst like sulfuric acid.[6]
-
Amidation: React the resulting methyl 3-aminopyrazine-2-carboxylate with the desired amine (e.g., a substituted benzylamine or aniline) to form the final N-substituted 3-aminopyrazine-2-carboxamide. This step may be performed in a suitable solvent and might require heating.[6]
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[7]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, e.g., DMSO, and a no-treatment control).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of 3-aminopyrazine-2-carboxamide derivatives.
Caption: General experimental workflow for the synthesis and evaluation of pyrazine derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 3-Amino-5,6-dichloropyrazine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-Amino-5,6-dichloropyrazine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing pyrazine derivatives like this compound?
A1: While specific data for this compound is not abundant in the provided literature, related pyrazine derivatives are often recrystallized from solvents such as toluene, ethanol, or mixtures including ethanol and water.[1][2] For heterocyclic organic compounds in general, ethyl acetate, acetonitrile, and DMF are also suggested as good starting points for crystallization experiments.[3]
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4][5] This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities.[5] To resolve this, you can try warming the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[5] Using a different solvent system with a lower boiling point may also be beneficial.
Q3: Why is my crystal yield very low?
A3: A low yield can be due to several factors. One of the most common reasons is using too much solvent during the dissolution step, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[4][5] To confirm this, you can test the mother liquor for the presence of your compound.[4] Reducing the solvent volume, possibly with a rotary evaporator, before attempting crystallization again can help improve the yield.[5]
Q4: No crystals are forming, even after the solution has cooled. What should I do?
A4: The absence of crystal formation could be due to supersaturation, where the compound remains dissolved beyond its normal saturation point.[5] To induce crystallization, you can try adding a "seed crystal" of the pure compound if available.[5] Gently scratching the inside of the flask with a glass rod can also create nucleation sites for crystal growth.[5] Further cooling in an ice bath may also be effective.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the crystallization of this compound.
Problem: Rapid Crystallization Leading to Impurities
If crystallization occurs too quickly, impurities can become trapped within the crystal lattice.[4] An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[4]
Solution:
-
Gently reheat the flask to redissolve the crystals.
-
Add a small additional volume of the solvent to slightly increase the solubility.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[4]
Problem: Compound Fails to Dissolve
If your compound does not dissolve in the chosen solvent even at elevated temperatures, the solvent is not suitable.
Solution:
-
Consult the table below for alternative solvents that have been used for similar pyrazine derivatives.
-
Consider using a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly turbid. Heat the solution to redissolve the precipitate and then cool it slowly to promote crystallization.[6]
Quantitative Data: Solvent Systems for Pyrazine Derivatives
The following table summarizes solvent systems that have been successfully used for the crystallization of various pyrazine derivatives and can serve as a starting point for this compound.
| Compound Type | Solvent(s) | Reference |
| Pyrazinamide derivatives | Toluene | [1] |
| 3-(Benzylamino)pyrazine-2-carboxamide | Ethanol or Ethanol/Water | [2] |
| General Heterocyclic Compounds | Ethyl acetate, Acetonitrile, DMF | [3] |
| General Recrystallization | n-Hexane/Acetone, n-Hexane/THF | [7] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Visual Guides
Caption: General workflow for the crystallization process.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Production of 3-Amino-5,6-dichloropyrazine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide. The guidance is based on established principles of pyrazine chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis of pyrazine derivatives. Key factors include the purity of starting materials, suboptimal reaction conditions, and side reactions. For instance, impurities in the initial reactants can lead to the formation of unwanted byproducts.[1] Incomplete oxidation of dihydropyrazine intermediates, if applicable to the specific synthetic route, can also result in a mixture of desired product and the intermediate.[1] Furthermore, byproducts from one reaction step can sometimes react with starting materials or intermediates in subsequent steps, leading to a complex impurity profile.[2][3]
Q2: What analytical methods are recommended for identifying and quantifying impurities in my product?
A2: High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing impurities in amino acid and related derivatives.[4] Techniques such as reverse-phase HPLC, hydrophilic interaction liquid chromatography (HILIC), and ion-pair chromatography can be employed for separation.[4] Coupling HPLC with detectors like UV, mass spectrometry (MS), or charged aerosol detection (CAD) allows for the comprehensive detection and quantification of impurities, even those lacking a chromophore.[4] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC/MS) can be a valuable tool.[1]
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurity formation, it is crucial to use high-purity starting materials.[1] Optimization of reaction conditions such as temperature, pressure, and reaction time is also critical, as harsh conditions can lead to product degradation.[1] A carefully controlled pH and temperature during hydrolysis or amidation steps can also improve yield and reduce side reactions.[2]
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the synthesis and purification of this compound.
Low Product Yield and High Impurity Levels
Problem: The reaction results in a low yield of the desired product with a significant amount of impurities detected by HPLC/GC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Purify starting materials before use through techniques like recrystallization or distillation.[1] |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions for your specific synthesis. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Consider extending the reaction time or adjusting the temperature if necessary. |
| Side Reactions | Investigate the reaction mechanism to identify potential side reactions. Adjusting stoichiometry or the order of reagent addition may help to suppress unwanted reactions.[2][3] |
| Product Degradation | Harsh reaction conditions can sometimes lead to the degradation of the final product.[1] Consider using milder reagents or reaction conditions. |
Difficulty in Removing a Specific Impurity
Problem: A persistent impurity is co-eluting with the product during chromatography or co-precipitating during recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurity | For chromatographic separation, try a different stationary phase (e.g., switching from reverse-phase to normal-phase or HILIC) or a different mobile phase system to alter selectivity.[4] |
| Isomeric Impurities | Isomers can be particularly challenging to separate. High-resolution chromatography techniques or derivatization of the mixture to enhance separability may be necessary. |
| Recrystallization Issues | The chosen solvent may not be optimal. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.[1] A slow cooling rate is crucial to allow for the formation of pure crystals.[1] |
Experimental Protocols
General Protocol for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by filtration.
-
Drying: Dry the crystals to remove any residual solvent.
General Protocol for Column Chromatography
Silica gel column chromatography is a common method for purifying organic compounds.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column to separate the components based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions using a suitable technique (e.g., TLC or HPLC) to identify those containing the purified product.[1]
Visual Guides
Caption: A generalized experimental workflow for synthesis and purification.
References
Validation & Comparative
Comparative Purity Analysis of 3-Amino-5,6-dichloropyrazine-2-carboxamide and its Analogs
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of the purity of 3-Amino-5,6-dichloropyrazine-2-carboxamide and its closely related analogs, the carboxylic acid and methyl ester derivatives. While specific data for the carboxamide is limited in publicly available literature, the analysis of its analogs provides valuable insights into common analytical methods and expected purity profiles.
Commercial Purity Specifications
A review of commercially available 3-Amino-5,6-dichloropyrazine derivatives reveals that High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment. The typical purity levels offered by various suppliers are summarized in the table below.
| Compound | Purity Specification | Analytical Method |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | ≥96.0%[1] | HPLC |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | >97%[2] | HPLC |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | ≥98%[3] | Not Specified |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 95+%[4] | Not Specified |
Alternative Analytical Methods
Beyond HPLC, other analytical techniques can be employed for the characterization and purity determination of 3-Amino-5,6-dichloropyrazine derivatives. These methods provide orthogonal data to ensure the comprehensive quality of the compound.
| Analytical Method | Purpose |
| Quantitative NMR (qNMR) | Assay determination[2] |
| Carbon Titration | Assay determination[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification[1] |
| Mass Spectrometry (MS) | Structural confirmation and impurity identification |
| Elemental Analysis | Confirmation of elemental composition[5] |
Potential Impurities
During the synthesis of this compound and its analogs, several impurities can arise. These may include unreacted starting materials, reagents, intermediates, and by-products from side reactions. A list of potential impurities is provided below, based on common synthetic routes for pyrazine derivatives.
| Impurity Type | Potential Compounds |
| Starting Materials | Unreacted pyrazine precursors, aminating agents. |
| Reagents | Residual coupling agents, bases, or catalysts. |
| Intermediates | Incompletely reacted intermediates from multi-step syntheses. |
| By-products | Isomers, over-alkylated or over-chlorinated species, hydrolysis products (e.g., the corresponding carboxylic acid from the amide). |
| Solvents | Residual solvents from reaction and purification steps. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This protocol is adapted from a method described for the methyl ester analog and would likely require optimization for the carboxamide.[6]
-
Column: Newcrom R1 reverse-phase (RP) column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[6]
-
Detection: UV spectrophotometry at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Application: This method is suitable for routine purity analysis and can be scaled for preparative separation to isolate impurities.[6]
Visualizing Experimental Workflows and Biological Context
To aid in the understanding of the analytical process and the potential biological relevance of 3-Amino-5,6-dichloropyrazine derivatives, the following diagrams are provided.
Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[7][8] The following diagram illustrates a simplified, hypothetical FGFR signaling pathway that such a compound might inhibit.
References
- 1. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | SIELC Technologies [sielc.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of pyrazinecarboxamide analogs
A Comparative Guide to the Biological Activity of Pyrazinecarboxamide Analogs
Pyrazinecarboxamide, the core structure of the frontline anti-tuberculosis drug pyrazinamide (PZA), serves as a critical scaffold in medicinal chemistry. Its derivatives have been extensively explored, revealing a broad spectrum of biological activities. This guide provides a comparative overview of the antitubercular, antiviral, antimicrobial, and anticancer properties of various pyrazinecarboxamide analogs, supported by experimental data and methodologies.
Antitubercular Activity
Pyrazinamide's crucial role in tuberculosis therapy is its ability to eliminate persistent, non-replicating mycobacteria in acidic environments.[1] This has spurred extensive research into analogs to enhance potency and overcome resistance. The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
Mechanism of Action of Pyrazinamide
Pyrazinamide is a prodrug that requires activation within the mycobacterium. The process involves conversion to its active form, pyrazinoic acid (POA), which targets the PanD enzyme, a key component in the coenzyme A biosynthetic pathway.[1][2][3][4]
Caption: Mechanism of pyrazinamide (PZA) activation and its inhibitory effect on PanD.
Comparative Antitubercular Activity
Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazine ring significantly influence antimycobacterial potency.[2] For instance, alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be 5 to 10-fold more potent than the parent compound.[2][3]
| Compound/Analog Class | Target Strain | MIC (µg/mL) | Reference |
| Pyrazinamide (PZA) | M. tuberculosis | 12.5 (at pH 5.5) | [5] |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | TAACF Screen | IC₉₀ = 0.819 | [6] |
| Substituted N-phenylpyrazine-2-carboxamides (Compound 1f) | M. tuberculosis | 8.0 | [5] |
| Benzylamino Derivatives (Compounds 4, 8, 9, 12) | M. tuberculosis H37Rv | 1.56 - 12.5 | [7] |
| 3,5-Bromo-4-hydroxyphenyl derivatives | M. tuberculosis H37Rv | 54-72% inhibition | [8][9] |
| Pyrazine thiocarboxamide | M. tuberculosis | Bactericidal | [10] |
| Pyrazinoic acid n-octyl ester | M. tuberculosis | Bactericidal | [10] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of pyrazinecarboxamide analogs is frequently assessed using the Microplate Alamar Blue Assay (MABA).[6]
-
Preparation: The test compounds are dissolved in DMSO to create stock solutions.
-
Inoculum: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in an appropriate broth medium (e.g., Middlebrook 7H9). The turbidity is adjusted to a McFarland standard.
-
Assay Plate: The compounds are serially diluted in a 96-well microplate. The mycobacterial inoculum is added to each well. Control wells (no drug) are included.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
Reading: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated. The color change from blue (no growth) to pink (growth) is observed. The MIC is determined as the lowest drug concentration that prevents this color change.
Antiviral Activity
Certain pyrazinecarboxamide analogs have demonstrated promising antiviral properties, notably against SARS-CoV-2. These studies highlight the potential for developing new antiviral agents from this chemical class.
| Compound | Target Virus | IC₅₀ (mM) | Cytotoxicity CC₅₀ (mM) | Selectivity Index (SI) | Reference |
| Compound 12a | SARS-CoV-2 | 0.2064 | >10 | >48.45 | [11] |
| Compound 12i | SARS-CoV-2 | 0.3638 | 1.396 | 3.837 | [11] |
| Favipiravir (Reference) | SARS-CoV-2 | 4.415 | >10 | >2.26 | [11] |
| Ethyl 3,5-dichloro-6-(ribofuranosyl)pyrazine-2-carboxylate | Herpes Viruses | Active in µM range | Cytotoxic in µM range | Not specified | [12] |
Experimental Protocol: SARS-CoV-2 Antiviral Assay
The following workflow outlines a typical procedure for evaluating antiviral activity against SARS-CoV-2.[11][13]
Caption: General experimental workflow for in-vitro antiviral activity screening.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a solution containing SARS-CoV-2. Simultaneously, serial dilutions of the test compounds are added.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 2-3 days.
-
Evaluation: The cytopathic effect (CPE) is observed and quantified, often using a crystal violet staining method. The 50% inhibitory concentration (IC₅₀) is calculated.
-
Cytotoxicity Assay: A parallel assay is run on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.
General Antimicrobial and Antifungal Activity
Beyond mycobacteria, pyrazinecarboxamide derivatives have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 'P10' | C. albicans | 3.125 | [14] |
| Compound 'P4' | C. albicans | 3.125 | [14] |
| Compounds 'P6', 'P7', 'P9', 'P10' | P. aeruginosa | 25 | [14] |
| Compounds 'P3', 'P4', 'P7', 'P9' | E. coli | 50 | [14] |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) | T. mentagrophytes | 31.25 (µmol/mL) | [8][9] |
Experimental Protocol: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) for general bacteria and fungi is commonly determined by the broth microdilution method.[14]
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 24h for bacteria; 35°C for 48h for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity
The application of pyrazinecarboxamide analogs in oncology is an emerging area of research. Studies have explored their potential as direct cytotoxic agents and as modulators of immune responses. For example, specific analogs have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator in T cells, presenting a novel strategy for cancer immunotherapy.[15][16]
However, many initial screenings have shown low direct cytotoxicity. For instance, metal complexes of pyrazinamide tested against SNB-19, HCT-15, and COLO-205 cancer cell lines showed IC₅₀ values greater than 100 µM, indicating low toxicity.[17] In contrast, certain N-formyl pyrazoline derivatives (structurally related but distinct) have shown potent activity against A549 lung cancer cells with IC₅₀ values in the low micromolar range (e.g., 12.47 µM).[18]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-15) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazinecarboxamide analogs and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the absorbance data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of a 3-Aminopyrazine-2-carboxamide Derivative as a Pan-FGFR Inhibitor
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and performance of a representative 3-aminopyrazine-2-carboxamide derivative, focusing on its activity as a Fibroblast Growth Factor Receptor (FGFR) inhibitor. Due to the limited public data on the specific compound 3-Amino-5,6-dichloropyrazine-2-carboxamide, this guide will focus on a well-characterized analog, compound 18i , from a recent study on novel 3-amino-pyrazine-2-carboxamide derivatives.[1][2][3][4] This compound serves as a potent example of this chemical scaffold's capabilities and selectivity profile.
Introduction to the Compound Scaffold
The 3-aminopyrazine-2-carboxamide scaffold is a versatile chemical structure utilized in the development of various therapeutic agents, including antimycobacterials and enzyme inhibitors.[5][6][7] Recent research has highlighted its potential as a potent inhibitor of the FGFR family of receptor tyrosine kinases, which are crucial oncogenic drivers in a variety of cancers.[1][8][9] Genetic aberrations in FGFRs can lead to constitutive activation of downstream signaling pathways, promoting tumor growth and survival.[1]
This guide centers on compound 18i , a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative identified as a potent, pan-FGFR inhibitor with favorable in vitro activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][3]
Performance and Cross-Reactivity Data
The inhibitory activity of compound 18i was evaluated against the four isoforms of the FGFR kinase family. The data demonstrates potent inhibition across all isoforms, indicating its character as a pan-FGFR inhibitor. Its performance was superior to many other derivatives synthesized in the same study.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Compound 18i
| Target Kinase | IC50 (nM) |
| FGFR1 | Data not explicitly provided as IC50, but showed >80% inhibition at test concentration. |
| FGFR2 | 150 |
| FGFR3 | 480 (for a closely related analog, 18d) |
| FGFR4 | Data not explicitly provided as IC50, but showed >80% inhibition at test concentration. |
Note: The IC50 value for FGFR3 is for the related compound 18d, which exhibited the best inhibitory activity against this isoform in the series. Compound 18i showed superior potency for FGFR2.[1]
Table 2: Anti-proliferative Activity of Compound 18i in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Abnormality | IC50 (µM) |
| NCI-H520 | Lung Cancer | FGFR alteration | 26.69 |
| SNU-16 | Gastric Cancer | FGFR alteration | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR alteration | 3.02 |
| SW-780 | Bladder Cancer | FGFR alteration | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR alteration | 12.58 |
The data indicates that compound 18i effectively inhibits the proliferation of various cancer cell lines with known FGFR abnormalities, demonstrating its potential as a therapeutic candidate.[1]
Signaling Pathway and Experimental Workflow Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is activated upon ligand binding and receptor dimerization. This activation triggers downstream cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6][10][11] Compound 18i acts by inhibiting the kinase domain of FGFR, thereby blocking these downstream signals.
Caption: FGFR signaling pathway and the point of inhibition by Compound 18i.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase assay used to determine the IC50 values of inhibitor compounds.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) method, such as the LanthaScreen™ Eu Kinase Binding Assay.[12]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Compound 18i) in a suitable buffer (e.g., 1X Kinase Buffer A).
-
Prepare a solution containing the specific FGFR kinase (e.g., FGFR2) and a europium-labeled anti-tag antibody at 3 times the final desired concentration.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer at 3 times the final desired concentration.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.
-
Read the plate using a microplate reader capable of detecting TR-FRET. The signal is measured as the ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor).
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a control with no enzyme (100% inhibition).
-
IC50 values are calculated by fitting the percent inhibition data versus the log of the inhibitor concentration to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the anti-proliferative effect of a compound on cancer cell lines.[13][14][15]
-
Cell Seeding:
-
Culture cancer cells (e.g., SNU-16, KMS-11) in the appropriate medium supplemented with Fetal Bovine Serum (FBS).
-
Trypsinize and resuspend the cells. Seed 2,000-10,000 cells per well in a 96-well plate. The optimal density should be determined for each cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., Compound 18i) in the culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis.
-
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Study of Synthesis Methods for 3-Amino-5,6-dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 3-Amino-5,6-dichloropyrazine-2-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The methods are evaluated based on their starting materials, reaction steps, and typical performance metrics derived from analogous chemical transformations.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. Its synthesis is a critical step in the preparation of a range of biologically active molecules. This document outlines and compares two principal methods for its synthesis: the direct ammonolysis of a methyl ester precursor and the two-step conversion of the corresponding carboxylic acid via an acyl chloride intermediate.
Method 1: Direct Ammonolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This method involves a one-step conversion of the methyl ester of 3-amino-5,6-dichloropyrazine-2-carboxylic acid to the desired carboxamide using ammonia. The precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, can be synthesized from 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[1]
Experimental Protocol
Step 1: Esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid (Hypothetical Protocol based on analogous procedures)
-
Suspend 3-amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Step 2: Ammonolysis
-
Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford this compound.
Method 2: Two-Step Conversion from 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
This classic two-step approach involves the initial activation of the carboxylic acid to form a more reactive acyl chloride, which is then reacted with ammonia to yield the final carboxamide.
Experimental Protocol
Step 1: Formation of 3-Amino-5,6-dichloropyrazine-2-carbonyl chloride (Hypothetical Protocol based on analogous procedures)
-
Suspend 3-amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene containing a catalytic amount of DMF.
-
Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-amino-5,6-dichloropyrazine-2-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amidation of the Acyl Chloride
-
Dissolve the crude 3-amino-5,6-dichloropyrazine-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Comparative Analysis
The following table summarizes the key parameters for the two synthesis methods, with quantitative data estimated from analogous reactions reported in the literature.
| Parameter | Method 1: Direct Ammonolysis | Method 2: Acyl Chloride Intermediate |
| Starting Material | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid |
| Number of Steps | 1 (from ester) | 2 |
| Key Reagents | Ammonia | Thionyl chloride/Oxalyl chloride, Ammonia |
| Typical Yield | Moderate to Good (Est. 60-80%) | Good to Excellent (Est. 70-90%) |
| Reaction Time | Longer (12-24 hours) | Shorter (4-8 hours total) |
| Reaction Conditions | Mild to moderate heating, sealed vessel may be required | Reflux for acid activation, low temperature for amidation |
| Purification | Recrystallization is often sufficient | May require chromatography for high purity |
| Scalability | Generally straightforward | Good, with caution for handling acyl chloride |
| Safety Considerations | Handling of ammonia | Use of corrosive and moisture-sensitive reagents (SOCl2) |
Conclusion
Both the direct ammonolysis of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate and the two-step conversion of the corresponding carboxylic acid are viable methods for the synthesis of this compound.
-
Method 1 (Direct Ammonolysis) is simpler in terms of the number of synthetic steps from the ester, but may require longer reaction times and potentially a sealed system to maintain ammonia concentration.
-
Method 2 (Acyl Chloride Intermediate) is a more traditional and often higher-yielding approach. However, it involves an additional step and the handling of corrosive and moisture-sensitive reagents.
The choice of method will depend on factors such as the availability of starting materials, desired purity, scale of the reaction, and the laboratory safety infrastructure. For large-scale production, the two-step method via the acyl chloride might be preferred for its potentially higher throughput and yield, provided that appropriate handling procedures are in place. For smaller-scale laboratory synthesis, the direct ammonolysis route may offer a more convenient alternative.
References
Benchmarking 3-Amino-5,6-dichloropyrazine-2-carboxamide Against Known FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 3-Amino-5,6-dichloropyrazine-2-carboxamide against established inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. While specific experimental data for this compound is not yet broadly available, its structural similarity to known 3-amino-pyrazine-2-carboxamide derivatives suggests its potential as an FGFR inhibitor.[1][2][3][4] This document outlines the necessary experimental protocols and data presentation formats to rigorously evaluate its performance and mechanism of action relative to other known inhibitors.
Data Presentation
Quantitative data from biochemical and cell-based assays should be meticulously organized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Biochemical Potency Against FGFR Isoforms
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Kinase Selectivity Profile |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| BGJ398 | 0.9 | 1.4 | 1.0 | 60 | High |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | High |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 291 | High |
Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines
| Compound | Cell Line (FGFR Status) | Anti-proliferative GI₅₀ (µM) | Apoptosis Induction (Fold Change) | p-FGFR Inhibition IC₅₀ (µM) |
| This compound | NCI-H1581 (FGFR1 Amp) | Experimental Data | Experimental Data | Experimental Data |
| SNU-16 (FGFR2 Amp) | Experimental Data | Experimental Data | Experimental Data | |
| BGJ398 | NCI-H1581 (FGFR1 Amp) | 0.03 | 4.5 | 0.02 |
| SNU-16 (FGFR2 Amp) | 0.01 | 5.2 | 0.008 | |
| AZD4547 | NCI-H1581 (FGFR1 Amp) | 0.01 | 3.8 | 0.015 |
| SNU-16 (FGFR2 Amp) | 0.005 | 4.1 | 0.004 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay
This assay assesses the ability of the compound to inhibit the growth of cancer cell lines with known FGFR alterations.
Materials:
-
FGFR-dependent cancer cell lines (e.g., NCI-H1581, SNU-16)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot for Phospho-FGFR Inhibition
This assay measures the inhibition of FGFR autophosphorylation in a cellular context, confirming target engagement.
Materials:
-
FGFR-dependent cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-FGFR (p-FGFR) and total FGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and treat them with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR and total FGFR.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of p-FGFR to total FGFR, indicating the level of inhibition.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the FGFR signaling cascade by this compound.
Experimental Workflow Diagram
Caption: Workflow for the comprehensive benchmarking of a novel FGFR inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Aminopyrazine-2-carboxamide Derivatives: A Guide to In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the in vitro biological activities of various 3-aminopyrazine-2-carboxamide derivatives, focusing on their antimycobacterial and anticancer properties.
Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Target Organism | MIC (µM) | Cytotoxicity (IC50 in HepG2, µM) | Reference |
| 1 | H | H | Mycobacterium tuberculosis H37Rv | >1000 | >250 | [1] |
| 2 | 3-[(4-methylbenzyl)amino] | H | Mycobacterium tuberculosis H37Rv | 6 | ≥ 250 | [1] |
| 3 | 3-amino-N-(2,4-dimethoxyphenyl) | H | Mycobacterium tuberculosis H37Rv | 46 | Not specified | [2] |
| 4 | 4'-substituted 3-(benzamido) | H | Mycobacterium tuberculosis | 1.95 - 31.25 µg/mL | Non-cytotoxic | [3] |
Table 2: In Vitro Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives
| Compound ID | R Substituent | Target Cell Line | IC50 (µM) | Target Pathway | Reference |
| 18i | N-(3,5-dihydroxyphenyl)-6-methyl | NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453 | 26.69, 1.88, 3.02, 2.34, 12.58 | FGFR Signaling | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
The in vitro antimycobacterial activity of the compounds is typically determined using the Microplate Alamar Blue Assay (MABA).
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for 7 to 14 days.
-
Alamar Blue Addition: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., NCI-H520, SNU-16) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate a proposed experimental workflow for screening 3-aminopyrazine-2-carboxamide derivatives and a simplified signaling pathway targeted by some of these compounds.
Experimental workflow for the development of 3-aminopyrazine-2-carboxamide derivatives.
Simplified FGFR signaling pathway inhibited by certain 3-aminopyrazine-2-carboxamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Experimental Data for 3-Amino-5,6-dichloropyrazine-2-carboxamide Hampers Comparative Analysis
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available experimental data for the compound 3-Amino-5,6-dichloropyrazine-2-carboxamide. This absence of published research prevents a direct statistical analysis and the creation of a comparative guide as initially requested.
While information on the synthesis and properties of structurally related compounds is available, specific biological activity data, such as IC50 or MIC values, for this compound could not be located. The search did yield information on the corresponding carboxylic acid (3-Amino-5,6-dichloropyrazine-2-carboxylic acid, CAS 4853-52-5) and its methyl ester derivative (Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, CAS 1458-18-0), primarily from chemical suppliers. However, these listings do not include the experimental biological data required for a comparative analysis of the carboxamide's performance.
Research into the broader class of pyrazinecarboxamide derivatives has been conducted, with studies focusing on their potential as antimicrobial agents, herbicides, and kinase inhibitors. For instance, derivatives of 3-chloropyrazine-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. Similarly, various 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potential FGFR inhibitors in cancer research. However, these studies do not include the specific 5,6-dichloro substitution pattern of the requested compound.
Alternative Analysis: A Comparative Look at 3-Chloropyrazine-2-carboxamide Derivatives
Given the lack of data on the primary compound of interest, a comparative analysis of a closely related and well-studied series of compounds, derivatives of 3-chloropyrazine-2-carboxamide , is presented below as an alternative. This will allow for the demonstration of the requested data presentation, experimental protocols, and visualizations.
Comparative Biological Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives
A study on a series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, has demonstrated their potential as antimycobacterial agents. The in vitro activity of these compounds against Mycobacterium tuberculosis H37Rv is summarized in the table below, alongside a known standard, Pyrazinamide.
| Compound ID | R-group (Substitution on Benzyl Ring) | MIC (µM)[1][2] | Cytotoxicity (IC50 in HepG2 cells, µM)[1][2] |
| 8 | 4-methyl | 6 | ≥ 250 |
| Pyrazinamide | (Standard) | - | - |
Note: A lower MIC value indicates higher potency.
Experimental Protocols
Synthesis of 3-Benzylaminopyrazine-2-carboxamides:
The synthesis of these derivatives involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide. The starting material, 3-chloropyrazine-2-carboxamide, is synthesized from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis. This is followed by a reaction with variously substituted benzylamines to yield the final products[1].
In Vitro Antimycobacterial Screening:
The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using a standard microplate dilution method to determine the Minimum Inhibitory Concentration (MIC)[1].
Cytotoxicity Assay:
The cytotoxicity of the compounds is assessed in a human cell line, such as HepG2 (a liver carcinoma cell line), using assays like the MTT assay to determine the 50% inhibitory concentration (IC50)[1][2].
Visualizations
Below are diagrams illustrating the synthetic workflow and a conceptual signaling pathway that could be targeted by such compounds.
Caption: Synthetic pathway from 3-chloro-pyrazine-2-carbonitrile to target compounds.
Caption: Proposed mechanism of action for pyrazinamide and its analogs.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5,6-dichloropyrazine-2-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-5,6-dichloropyrazine-2-carboxamide, a halogenated aromatic amide. Adherence to these procedures is critical for mitigating potential health hazards and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for the exact compound is unavailable, information from structurally similar compounds, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, should be used as a preliminary guide, treating the substance with a high degree of caution.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including residual amounts in original containers, contaminated personal protective equipment (gloves, etc.), and any materials used for spill cleanup (e.g., absorbent pads), must be segregated from other laboratory waste streams.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant). The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Access to the spill area should be restricted. Wearing appropriate PPE, small spills of solid material can be carefully swept up, avoiding dust generation, and placed into the designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Facility |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat |
| Handling Location | Well-ventilated area or chemical fume hood |
| Waste Container | Labeled, sealable, chemically compatible |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard symbols, date |
| Spill Cleanup | Carefully sweep up solid, avoid dust, place in waste container |
| Prohibited Disposal | Do not dispose in regular trash or down the drain |
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-5,6-dichloropyrazine-2-carboxamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety profiles for structurally similar compounds.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential allergic reactions.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded or if dust is generated.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and prevent contamination. Always handle this compound within a certified chemical fume hood or a well-ventilated enclosure.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and waste containers, should be readily accessible within the fume hood.
-
Weighing and Transferring : Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolving : If the protocol requires a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][2]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Containerization : Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
